2-Fluoro-5-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-5-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJIHTFTQPUJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675009 | |
| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-52-5 | |
| Record name | (2-Fluoro-5-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-hydroxyphenylboronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 2-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-5-hydroxyphenylboronic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document covers its chemical identity, physical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.
Chemical Identity and Structure
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid moiety.
-
Chemical Name: this compound
-
CAS Number: 1150114-52-5[1]
-
Molecular Formula: C₆H₆BFO₃[1]
-
Molecular Weight: 155.92 g/mol
Structure:
The structure of this compound, with the IUPAC name (2-Fluoro-5-hydroxyphenyl)boronic acid, is depicted below:
Structural Representations:
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SMILES: OB(C1=CC(O)=CC=C1F)O
-
InChI: 1S/C6H6BFO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that while some data are readily available from commercial suppliers, other specific experimental values such as melting point, pKa, and solubility for this particular isomer are not widely reported in public literature.
| Property | Value | Reference |
| CAS Number | 1150114-52-5 | [1] |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | |
| Appearance | White to brown powder or crystal | |
| Purity | Typically ≥95% (as per commercial suppliers) | |
| Storage Conditions | Room temperature, in a cool and dark place is recommended. Store under an inert atmosphere. | [2] |
Note: Specific analytical data such as NMR spectra are often confirmed by suppliers but may not be publicly disseminated. Researchers should verify the identity and purity of the compound upon acquisition.
Synthesis of this compound
A logical workflow for this synthesis is presented below:
Experimental Protocols: Application in Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. Below is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.
Materials:
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Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
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Solvent (e.g., a mixture of dioxane and water, or THF and water)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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The flask is sealed with a septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
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The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is added to the flask under the inert atmosphere.
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A degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) is added via syringe.
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The reaction mixture is heated to 80-100 °C and stirred vigorously. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the desired biaryl product.
The workflow for a typical Suzuki-Miyaura coupling reaction is illustrated below:
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for diverse biological activities. While specific research detailing the biological targets of derivatives of this compound is limited, the broader class of fluorinated phenylboronic acids serves as key building blocks for compounds with various therapeutic applications.
Potential Therapeutic Areas:
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Anticancer Agents: The incorporation of a fluorine atom can enhance the metabolic stability and cell permeability of drug candidates. Phenylboronic acids are precursors to compounds that have been investigated as inhibitors of various enzymes involved in cancer progression.
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Antibacterial and Antifungal Agents: Some benzoxaboroles, which can be synthesized from 2-formylphenylboronic acids, have shown potent antimicrobial activity. A notable mechanism of action is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in microbial protein synthesis.
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Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other hydrolases. This makes it a valuable pharmacophore for designing targeted enzyme inhibitors.
The general mechanism of action for a boronic acid-based enzyme inhibitor is depicted below:
Conclusion
This compound is a valuable and versatile chemical building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its trifunctional nature allows for the strategic introduction of a fluoro-hydroxyphenyl moiety into a wide range of molecular scaffolds. While there is a need for more publicly available data on its specific physicochemical properties and biological applications, its utility in robust synthetic methodologies like the Suzuki-Miyaura coupling is well-established. As the demand for novel, fluorine-containing pharmaceuticals and functional materials grows, the importance of reagents such as this compound in enabling innovation is set to increase.
References
physical and chemical properties of 2-Fluoro-5-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Fluoro-5-hydroxyphenylboronic acid. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Core Physical and Chemical Properties
This compound is a substituted aromatic boronic acid. Its unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety makes it a valuable building block in the synthesis of complex organic molecules.
Physical Properties
Quantitative physical data for this compound is not extensively reported in the literature. The following table summarizes the available information and includes estimated values based on closely related isomers.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Estimated: 114-116 °C | Based on the isomer 2-Fluoro-6-hydroxyphenylboronic acid[2] |
| Boiling Point | Data not available | Decomposes upon strong heating |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and acetone. Limited solubility in nonpolar solvents like hexane. | General solubility of phenylboronic acids |
| pKa | Estimated: ~8.5 - 9.5 | Based on the pKa of phenol and the electron-withdrawing nature of the boronic acid and fluorine substituents[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the boronic acid group, the phenolic hydroxyl group, and the influence of the fluorine substituent on the aromatic ring.
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Boronic Acid Group: This functional group is a Lewis acid and can reversibly form esters with diols. It is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
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Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated under basic conditions. It can also be a site for etherification or esterification reactions.
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Fluorine Substituent: The electron-withdrawing nature of the fluorine atom influences the acidity of both the boronic acid and the hydroxyl group, and it can affect the regioselectivity of further aromatic substitution reactions.
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of this compound are provided below. These protocols are based on established methodologies for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 4-bromo-3-fluorophenol. The synthesis involves protection of the hydroxyl group, followed by a lithium-halogen exchange and borylation.
Step 1: Protection of the Hydroxyl Group
The phenolic hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent it from interfering with the subsequent borylation step.
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Materials: 4-bromo-3-fluorophenol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dichloromethane (DCM).
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Procedure:
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Dissolve 4-bromo-3-fluorophenol (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected phenol.
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Step 2: Borylation
The borylation is achieved via a lithium-halogen exchange followed by reaction with a borate ester.
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Materials: Protected 4-bromo-3-fluorophenol, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).
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Procedure:
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Dissolve the protected 4-bromo-3-fluorophenol (1.0 eq) in anhydrous THF under an inert atmosphere.
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-BuLi (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding aqueous HCl (e.g., 1 M) and stir vigorously for 1-2 hours to hydrolyze the borate ester and remove the protecting group.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield this compound.[4]
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References
- 1. scbt.com [scbt.com]
- 2. 2-Fluoro-6-hydroxyphenylboronic acid CAS#: 1256345-60-4 [m.chemicalbook.com]
- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two viable synthetic routes for the preparation of 2-Fluoro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways.
Introduction
This compound (CAS No. 1150114-52-5) is an important bifunctional reagent utilized in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of a fluorine atom, a hydroxyl group, and a boronic acid moiety on the same aromatic ring makes it a versatile precursor for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. This guide outlines two distinct and effective synthetic strategies for its preparation.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1150114-52-5 | C₆H₆BFO₃ | 155.92[1] |
| 4-Bromo-3-fluorophenol | 121219-03-2 | C₆H₄BrFO | 191.00 |
| 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene | Not Available | C₈H₈BrFO₂ | 235.05 |
| 2-Fluoro-5-(methoxymethoxy)phenylboronic acid | Not Available | C₈H₁₀BFO₄ | 200.97 |
| 2-Fluoro-5-methoxyphenylboronic acid | 406482-19-7 | C₇H₈BFO₃ | 169.95 |
Table 2: Summary of Proposed Synthetic Routes
| Route | Starting Material | Key Steps | Estimated Overall Yield | Estimated Purity |
| 1 | 4-Bromo-3-fluorophenol | 1. Protection (MOM ether) 2. Lithiation & Borylation 3. Deprotection | 60-70% | >95% |
| 2 | 2-Fluoro-5-methoxyphenylboronic acid | 1. Demethylation (BBr₃) | 70-85% | >97% |
Synthetic Routes and Experimental Protocols
Two primary synthetic routes are detailed below. Route 1 involves a three-step sequence starting from commercially available 4-bromo-3-fluorophenol. Route 2 is a single-step demethylation of 2-fluoro-5-methoxyphenylboronic acid.
Route 1: Synthesis from 4-Bromo-3-fluorophenol
This route involves the protection of the phenolic hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation, and finally, deprotection to yield the target compound. The methoxymethyl (MOM) ether is a suitable protecting group for this transformation due to its stability under basic and organometallic conditions and its relatively straightforward removal under acidic conditions.
Experimental Workflow
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Bromo-2-fluoro-4-(methoxymethoxy)benzene (MOM Protection)
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Materials:
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4-Bromo-3-fluorophenol
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Chloromethyl methyl ether (MOM-Cl)
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N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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To a solution of 4-bromo-3-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-bromo-2-fluoro-4-(methoxymethoxy)benzene.
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Step 2: Synthesis of 2-Fluoro-5-(methoxymethoxy)phenylboronic acid (Lithiation and Borylation)
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Materials:
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1-Bromo-2-fluoro-4-(methoxymethoxy)benzene
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate (B(O-iPr)₃)
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Tetrahydrofuran (THF), anhydrous
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2 M Hydrochloric acid (HCl)
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Diethyl ether
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve 1-bromo-2-fluoro-4-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of 2 M HCl at 0 °C and stir vigorously for 1 hour.
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Extract the aqueous layer with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude 2-fluoro-5-(methoxymethoxy)phenylboronic acid can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or by forming a diethanolamine adduct.[2]
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Step 3: Synthesis of this compound (Deprotection)
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Materials:
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2-Fluoro-5-(methoxymethoxy)phenylboronic acid
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Concentrated Hydrochloric acid (HCl)
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Methanol (MeOH)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
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Dissolve the crude 2-fluoro-5-(methoxymethoxy)phenylboronic acid (1.0 eq) in methanol.
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Add a few drops of concentrated HCl and stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to accelerate the deprotection.[3]
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the methanol under reduced pressure.
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Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ether/hexane mixture) or by trituration.
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Route 2: Synthesis via Demethylation
This route offers a more direct approach, starting from the commercially available 2-fluoro-5-methoxyphenylboronic acid. The key transformation is the cleavage of the methyl ether using boron tribromide (BBr₃), a powerful Lewis acid commonly employed for this purpose.
Experimental Workflow
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of this compound (Demethylation)
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Materials:
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2-Fluoro-5-methoxyphenylboronic acid
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Boron tribromide (BBr₃) (1 M solution in DCM is recommended for easier handling)
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Dichloromethane (DCM), anhydrous
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Methanol (MeOH), anhydrous
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Water
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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Dissolve 2-fluoro-5-methoxyphenylboronic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a 1 M solution of boron tribromide (BBr₃) in DCM (2.0-3.0 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[4]
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Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol until gas evolution ceases.
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Remove the solvent under reduced pressure.
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Add water to the residue and extract with diethyl ether.
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or trituration to afford pure this compound.
-
Safety Considerations
-
Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent and must be handled under a strict inert atmosphere using appropriate techniques.
-
Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive liquid that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available resources, always prioritizing safety.
References
2-Fluoro-5-hydroxyphenylboronic acid molecular weight and formula
This guide provides core technical specifications for 2-Fluoro-5-hydroxyphenylboronic acid, a compound relevant to researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆BFO₃[1][2] |
| Molecular Weight | 155.92 g/mol [1][3][4][5] |
| Alternate Isomer (5-Fluoro-2-hydroxyphenylboronic acid) Molecular Weight | 155.92 g/mol [3][4][5] |
As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. The creation of such content requires access to and interpretation of specific experimental data which is beyond my current capabilities.
References
Navigating the Stability and Storage of 2-Fluoro-5-hydroxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-5-hydroxyphenylboronic acid is a key building block in medicinal chemistry and drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, like many boronic acids, its stability can be a critical factor influencing the success and reproducibility of synthetic protocols and the purity of final compounds. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including insights into its degradation pathways and detailed experimental protocols for stability assessment.
Core Concepts in Stability
The stability of arylboronic acids, including this compound, is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, light, and moisture play a significant role in the rate of these degradation processes.
Key Degradation Pathways
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Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-fluoro-5-phenol and boric acid. This reaction can be catalyzed by aqueous, acidic, or basic conditions.
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Oxidation: The boronic acid moiety is susceptible to oxidation, which can yield the corresponding phenol. This process can be accelerated by the presence of oxidizing agents and exposure to air.
-
Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process in the presence of water, it can affect the compound's solubility and reactivity.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to proper storage and handling protocols is essential. While specific quantitative stability data for this particular molecule is not extensively published, the following conditions are recommended based on the general properties of arylboronic acids.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment | To prevent hydrolysis and protodeboronation. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid accelerated degradation through chemical reaction. |
Stability Profile: A Summary of Influencing Factors
The following table summarizes the key factors that can impact the stability of this compound, both in solid form and in solution.
Table 2: Factors Affecting the Stability of this compound
| Factor | Effect on Stability |
| Temperature | Elevated temperatures can accelerate degradation. |
| Moisture/Humidity | Promotes hydrolysis and protodeboronation. |
| pH | Both acidic and basic conditions can catalyze protodeboronation. |
| Oxygen | Can lead to oxidation of the boronic acid. |
| Light | May induce photolytic degradation. |
Experimental Protocols for Stability Assessment
To determine the specific stability profile of this compound under various conditions, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizing Stability and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Key degradation pathways for this compound.
Solubility of 2-Fluoro-5-hydroxyphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 2-Fluoro-5-hydroxyphenylboronic acid, a key reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a framework based on the known solubility of related phenylboronic acids. It outlines a detailed experimental protocol for determining solubility via a dynamic method, discusses the anticipated solubility in various classes of organic solvents, and presents logical workflows for solubility assessment. The information herein is intended to equip researchers with the foundational knowledge required for effective solvent selection, reaction optimization, and purification processes involving this compound.
Introduction
This compound is a bifunctional organic compound featuring a boronic acid moiety, a hydroxyl group, and a fluorine atom on the phenyl ring. Its molecular weight is 155.92 g/mol and it exists as a solid at room temperature. This structure makes it a valuable building block in medicinal chemistry and materials science. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds.[1] The hydroxyl and fluoro substituents significantly influence the molecule's electronic properties, polarity, and hydrogen bonding capabilities, which in turn dictate its solubility and reactivity.
A comprehensive understanding of the solubility of this compound in various organic solvents is critical for its practical application. Solvent choice directly impacts reaction kinetics, yield, purification efficiency, and the formulation of final products. This guide provides the necessary theoretical and practical foundations for researchers working with this compound.
Physicochemical Properties & Predicted Solubility
The structure of this compound suggests a molecule with polar characteristics. The hydroxyl (-OH) and boronic acid (-B(OH)₂) groups are capable of acting as both hydrogen bond donors and acceptors. The fluorine atom adds polarity but has a lesser effect on hydrogen bonding.
Based on general solubility principles and data for similar compounds like phenylboronic acid, the following qualitative solubility profile is expected:
-
High Solubility: In polar, protic solvents (e.g., alcohols) and polar, aprotic solvents capable of hydrogen bonding (e.g., ethers, ketones). Phenylboronic acid generally shows high solubility in ethers and ketones.[2][3]
-
Moderate Solubility: In solvents of intermediate polarity like chloroform.[2][3]
-
Low Solubility: In non-polar, aprotic solvents such as hydrocarbons (e.g., methylcyclohexane).[2][3] The use of hydrocarbons can be effective for removing organic impurities during the purification of boronic acids.[3]
Quantitative Solubility Data
| Solvent Class | Solvent Name | CAS Number | Molecular Formula | Solubility at 25°C | Temperature Dependence |
| Alcohols | Methanol | 67-56-1 | CH₄O | Data Not Available | Data Not Available |
| Ethanol | 64-17-5 | C₂H₆O | Data Not Available | Data Not Available | |
| Ketones | Acetone | 67-64-1 | C₃H₆O | Data Not Available | Data Not Available |
| 3-Pentanone | 96-22-0 | C₅H₁₀O | Data Not Available | Data Not Available | |
| Ethers | Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Data Not Available | Data Not Available |
| Dipropyl Ether | 111-43-3 | C₆H₁₄O | Data Not Available | Data Not Available | |
| Halogenated | Chloroform | 67-66-3 | CHCl₃ | Data Not Available | Data Not Available |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Data Not Available | Data Not Available | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 67-68-5 | C₂H₆OS | Data Not Available | Data Not Available |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Data Not Available | Data Not Available | |
| Hydrocarbons | Toluene | 108-88-3 | C₇H₈ | Data Not Available | Data Not Available |
| Methylcyclohexane | 108-87-2 | C₇H₁₄ | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method .[2][4][5] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Principle
A mixture of the boronic acid and the chosen solvent is prepared with a precisely known composition. The biphasic sample is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.
Materials & Equipment
-
This compound (solid)
-
High-purity organic solvents
-
Analytical balance (accuracy ±0.1 mg)
-
Glass vial or test tube with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Controlled temperature bath (e.g., oil bath or programmable heating block)
-
Calibrated digital thermometer (accuracy ±0.1 °C)
-
Turbidity sensor or laser beam setup for precise detection (optional, visual observation is also possible)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a glass vial. The composition should be known with high accuracy (e.g., to a mole fraction of 0.0001).[2]
-
Heating and Stirring: Place the vial in the temperature-controlled bath and begin vigorous stirring to ensure the mixture is well-suspended.
-
Temperature Increase: Slowly increase the temperature of the bath at a constant rate, for example, 0.1-0.5 °C/min.[1] A slow heating rate is crucial for accuracy.
-
Observation: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the solution becomes completely clear. This can be determined visually or by monitoring the scattering of a light source passing through the sample.[2][5]
-
Data Recording: Record the temperature at which the last solid particle disappears. This is the solid-liquid equilibrium point for the prepared composition.
-
Constructing the Curve: Repeat steps 1-5 with different compositions of the solute and solvent to generate a series of data points (solubility vs. temperature).
Visualizations
Logical Factors Influencing Solubility
The diagram below illustrates the key molecular features of this compound and how they are expected to interact with different types of organic solvents, thereby influencing its solubility.
Caption: Factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the systematic process for determining solubility using the dynamic method described in Section 4.
Caption: Workflow for dynamic method of solubility determination.
References
An In-depth Technical Guide to 2-Fluoro-5-hydroxyphenylboronic Acid: Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Fluoro-5-hydroxyphenylboronic acid, a versatile reagent in organic synthesis and drug discovery. The following sections detail its hazard profile, proper handling procedures, emergency protocols, and its application in common experimental settings.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₆H₆BFO₃ and a molecular weight of 155.92 g/mol .[1] It is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making this reagent particularly useful in the synthesis of novel therapeutics.[4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BFO₃ | [1] |
| Molecular Weight | 155.92 | [1] |
| Physical State | Solid | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 166 °C (literature) | [2] |
| Storage Temperature | 2 - 8 °C | [2] |
Hazard Identification and GHS Classification
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related isomers and analogs, such as 5-Fluoro-2-hydroxyphenylboronic acid and other substituted phenylboronic acids, indicate a harmonized hazard profile.[5][6]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [5][6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [5][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [6] |
Signal Word: Warning
Hazard Pictogram:
Safety and Handling Precautions
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [7][8] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn. | [7][8] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | [6] |
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[9] Do not breathe dust.[9] Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[5]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10][11] Store at 2-8°C for long-term stability.[2]
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is essential in case of exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [12] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. | [3][5] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [3][12] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention. | [13] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen fluoride, and oxides of boron.[9][10]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[10]
-
Environmental Precautions: Should not be released into the environment.[10]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[14][15] For larger spills, contain the spill with a dike of absorbent material.[16] Neutralize acidic or basic spills if necessary.[17]
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a general protocol that can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
Boronic acids and their derivatives are crucial in medicinal chemistry for the synthesis of new chemical entities.[18][19] this compound serves as a versatile building block for creating complex molecules with potential therapeutic applications.[2][3] The fluorophenyl and hydroxyl moieties can be strategically incorporated into drug candidates to enhance their pharmacological properties.[4]
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most current SDS for any chemical before use and adhere to all institutional safety protocols.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. content-hub.uidaho.edu [content-hub.uidaho.edu]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.pt [fishersci.pt]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. fishersci.com [fishersci.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. acs.org [acs.org]
- 16. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 17. uoguelph.ca [uoguelph.ca]
- 18. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Role of Fluorine Substitution in Hydroxyphenylboronic Acids
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, can profoundly alter a molecule's physicochemical and biological profile. When applied to hydroxyphenylboronic acids, a class of compounds known for their versatile reactivity and biological applications, fluorine substitution offers a powerful tool for fine-tuning properties critical for drug development. This guide provides a comprehensive overview of the multifaceted roles of fluorine in modifying the characteristics of hydroxyphenylboronic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine onto the phenyl ring of a hydroxyphenylboronic acid instigates significant changes in its electronic properties, which in turn modulate its acidity, reactivity, and metabolic stability.
Modulation of Acidity (pKa)
A fundamental property of boronic acids is their Lewis acidity, quantified by the pKa value, which describes the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate form. The formation of the boronate anion is crucial for the reversible covalent interaction with cis-diols, a key mechanism for their biological activity and application in biosensing.[1]
Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, thereby lowering the pKa of the boronic acid.[2][3] This enhancement of acidity is highly dependent on the position of the fluorine substituent relative to the boronic acid group.[2]
-
Ortho Substitution: The effect is most pronounced with ortho-fluorine substitution. This is attributed to the formation of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the boronic acid (B–O–H···F), which stabilizes the boronate anion.[2][3]
-
Meta Substitution: In the meta position, the resonance effect is weak, and the strong inductive effect dominates, leading to a significant increase in acidity.[3]
-
Para Substitution: The para position shows the least influence on acidity. Here, the electron-donating resonance effect of fluorine partially counteracts its inductive effect.[2][3]
The range of pKa values for fluorinated phenylboronic acids typically falls between 6.17 and 8.77.[2] This ability to tune the pKa is critical for drug design, as it allows for optimizing the binding affinity to diol-containing targets like sugars or glycoproteins under physiological pH conditions (pH 7.4).[4]
Enhanced Metabolic Stability
In drug metabolism, aromatic rings are often susceptible to oxidation by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[5][6] Strategically placing fluorine atoms on the phenyl ring can block these metabolically "soft spots," preventing hydroxylation and thereby increasing the molecule's metabolic stability and in vivo half-life.[5][7]
Lipophilicity and Pharmacokinetic Profile
Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[8][9] This property is crucial for the bioavailability of orally administered drugs. However, the effect is context-dependent and must be carefully balanced to avoid issues with solubility and clearance.[5]
Impact on Biological Interactions and Applications
The altered physicochemical properties of fluorinated hydroxyphenylboronic acids directly translate to modified biological activity, particularly in enzyme inhibition and molecular recognition.
Boronic Acid-cis-Diol Interactions
The primary interaction mechanism for many biological applications of boronic acids is the formation of reversible covalent cyclic esters with 1,2- or 1,3-cis-diols.[10] The stability of this complex is pH-dependent, as the boronic acid must be in its anionic tetrahedral boronate form to react.[1] By lowering the pKa, fluorine substitution facilitates the formation of this active boronate species at or near physiological pH, thereby enhancing the binding affinity for cis-diol-containing biomolecules such as carbohydrates, glycoproteins, and ribonucleosides.[4]
The logical relationship showing how fluorine substitution enhances diol binding affinity is illustrated below.
Caption: Fluorine's influence on boronic acid diol affinity.
Enzyme Inhibition
Boronic acids are well-established inhibitors of various enzymes, particularly serine proteases.[11][12] They act as transition-state analogs, where the boron atom forms a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. The enhanced Lewis acidity of fluorinated boronic acids can lead to stronger interactions with the active site nucleophile, resulting in more potent enzyme inhibition.[13] This has made them valuable warheads in the design of inhibitors for enzymes implicated in a range of diseases.
The simplified mechanism of serine protease inhibition by a fluorinated phenylboronic acid is depicted below.
Caption: Boronic acid inhibition of a serine protease.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effect of fluorine substitution on the properties of phenylboronic acids.
Table 1: Acidity (pKa) of Fluorine-Substituted Phenylboronic Acids
| Compound | pKa Value | Reference |
| Phenylboronic acid | 8.86 | [3] |
| 4-Fluorophenylboronic acid | 8.77 | [2][3] |
| 3-Fluorophenylboronic acid | 8.35 | [3] |
| 2-Fluorophenylboronic acid | 8.01 | [3] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2][3] |
| 4-(Trifluoromethyl)phenylboronic acid | 7.86 | [14] |
| 3-(Trifluoromethyl)phenylboronic acid | 7.7 | [15] |
| 2-(Trifluoromethyl)phenylboronic acid | 8.3 | [15] |
| 4-(Trifluoromethoxy)phenylboronic acid | 7.8 | [15] |
| 3-(Trifluoromethoxy)phenylboronic acid | 7.7 | [15] |
| 2-(Trifluoromethoxy)phenylboronic acid | 9.1 | [15] |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Table 2: Enzyme Inhibition Data for Fluorinated Boronic Acids
| Inhibitor | Target Enzyme | Inhibition Constant | Reference |
| Fluorinated Phenylboronic Acid Derivative | K. pneumoniae Carbapenemase (KPC-2) | IC50: Varies with structure | [16] |
| Fluorinated Phenylboronic Acid Derivative | SHV-1 β-Lactamase | IC50: Varies with structure | [16] |
| α-Trifluoromethyl Ketones (Peptide Mimics) | Serine Proteases | Forms stable hemiacetal complex | [17] |
| 5-Fluorinated Pyrimidines | Thymidylate Synthase | Forms covalent adduct | [17] |
Note: Specific IC50 or Ki values are highly dependent on the full molecular structure of the inhibitor, not just the fluorinated phenylboronic acid moiety.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of fluorinated hydroxyphenylboronic acids.
Protocol for pKa Determination by UV-Vis Spectrophotometry
This method is based on monitoring the change in the UV-Vis absorbance spectrum of the boronic acid as a function of pH.[18]
Workflow Diagram:
Caption: Workflow for pKa determination via UV-Vis spectroscopy.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., 3.6 to 13.5). Ensure constant ionic strength (e.g., 0.1 M using KCl).[18]
-
Sample Preparation: Dissolve the fluorinated hydroxyphenylboronic acid in a suitable solvent like acetonitrile to create a stock solution (e.g., 2.5 mM).[18]
-
Measurement: In a 96-well UV-transparent microplate, mix the buffer solutions with the boronic acid stock solution.
-
Data Acquisition: Use a plate reader to record the UV-Vis spectrum for each well across the desired wavelength range (e.g., 200-400 nm).[18]
-
Data Analysis: Normalize the collected spectra. Plot the difference between the maximal and minimal absorbance at a chosen wavelength against the pH.
-
pKa Calculation: Fit the resulting sigmoidal curve to a 4-parameter logistic equation (or a modified Henderson-Hasselbalch equation) to determine the inflection point, which corresponds to the pKa.[18][19]
Protocol for Enzyme Inhibition Assay (Example: β-Lactamase)
This protocol determines the inhibitory potency (IC50) of a boronic acid compound against a β-lactamase enzyme.[16]
-
Materials: β-lactamase enzyme (e.g., KPC-2), inhibitor stock solution (in DMSO), assay buffer (e.g., 10 mM PBS, pH 7.4), and a chromogenic substrate (e.g., nitrocefin).[16]
-
Pre-incubation: In a microplate, add the enzyme and varying concentrations of the fluorinated boronic acid inhibitor. Incubate for a set period (e.g., 5 minutes) at a controlled temperature (e.g., room temperature).[16]
-
Reaction Initiation: Add the nitrocefin substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the rate of hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 482 nm) over time using a spectrophotometer.[16]
-
Data Analysis: Calculate the initial reaction velocities (v₀) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol for Boronic Acid-Diol Binding Assay (Competitive Fluorescence)
This assay quantifies the binding constant between a boronic acid and a non-fluorescent diol (e.g., glucose) by measuring the displacement of a fluorescent reporter diol.[20]
-
Materials: Fluorinated boronic acid, a fluorescent catechol dye (e.g., Alizarin Red S, ARS), the diol of interest (e.g., glucose, fructose), and a suitable buffer (pH matched to the desired experimental condition).[20]
-
Determine Boronic Acid-ARS Affinity (K_ARS): Titrate the boronic acid into a solution of ARS. The formation of the boronic acid-ARS complex results in an increase in fluorescence. Measure this increase to calculate the association constant (K_ARS).[20]
-
Competitive Displacement: Create a solution containing a fixed concentration of the boronic acid and ARS (the pre-formed fluorescent complex).
-
Titration: Add increasing concentrations of the competitor diol (e.g., glucose) to this solution.
-
Measurement: As the competitor diol binds to the boronic acid, it displaces ARS, causing a decrease in fluorescence intensity. Record the fluorescence at each competitor concentration.[20]
-
Binding Constant Calculation: Analyze the fluorescence quenching data using appropriate binding equations to determine the equilibrium binding constant (K_eq) for the boronic acid-diol interaction.
Conclusion
Fluorine substitution is a highly effective strategy for modulating the properties of hydroxyphenylboronic acids, offering significant advantages for drug discovery and development. By leveraging fluorine's potent electron-withdrawing effects, researchers can rationally tune the acidity (pKa) of the boronic acid moiety. This enhancement in acidity facilitates interactions with biological targets at physiological pH, leading to improved binding affinity for cis-diol containing molecules and more potent enzyme inhibition. Furthermore, the introduction of fluorine can block sites of metabolism, enhancing the pharmacokinetic profile of drug candidates. The ability to systematically alter these crucial parameters underscores the indispensable role of fluorinated hydroxyphenylboronic acids as versatile scaffolds in modern medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.pitt.edu [sites.pitt.edu]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction [mdpi.com]
- 15. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. DSpace [kuscholarworks.ku.edu]
- 20. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Fluoro-5-hydroxyphenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxyphenylboronic acid has emerged as a versatile and highly valuable building block in the landscape of medicinal chemistry. Its unique structural features—a nucleophilic hydroxyl group, a bioisosteric fluorine atom, and a synthetically malleable boronic acid moiety—offer a powerful combination for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of bioactive molecules, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures. The 2-fluoro-5-hydroxyphenyl motif introduced by this reagent can significantly influence the pharmacological properties of a molecule.
The fluorine atom, a bioisostere of a hydrogen atom, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. The hydroxyl group provides a crucial point for hydrogen bonding interactions with biological targets, such as the hinge region of kinases.
A significant area of application for this boronic acid is in the development of kinase inhibitors, particularly targeting p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
Case Study: Synthesis of a Potent p38 MAP Kinase Inhibitor
To illustrate the practical application of this compound, we will focus on the synthesis of a potent p38 MAP kinase inhibitor, 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide.
Biological Activity
The introduction of the 2-fluoro-5-hydroxyphenyl moiety is critical for the inhibitory activity of this class of compounds against p38 MAP kinase.
| Compound | Target | IC50 (nM) |
| 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide | p38α MAP Kinase | 15 |
Table 1: In vitro inhibitory activity of a representative p38 MAP kinase inhibitor synthesized using this compound.
Experimental Protocol: Synthesis of 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide
This protocol details a typical Suzuki-Miyaura coupling reaction to synthesize the target p38 MAP kinase inhibitor.
Materials:
-
4-Bromo-N-(pyridin-2-yl)benzamide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromo-N-(pyridin-2-yl)benzamide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product, 4-(2-fluoro-5-hydroxyphenyl)-N-(pyridin-2-yl)benzamide.
Visualizing the Chemistry and Biology
To further elucidate the role of this compound, the following diagrams illustrate the key chemical reaction and a relevant biological pathway.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex bioactive molecules, particularly kinase inhibitors. The strategic incorporation of the 2-fluoro-5-hydroxyphenyl motif can impart favorable pharmacological properties, leading to the development of potent and selective drug candidates. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Fluoro-5-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 2-Fluoro-5-hydroxyphenylboronic acid is a valuable building block that allows for the introduction of a fluorinated phenol moiety, a common feature in biologically active compounds. The presence of both a fluorine atom ortho to the boronic acid and a hydroxyl group presents unique challenges in the Suzuki coupling, including the potential for protodeboronation and the need for chemoselective reaction conditions.
This document provides detailed protocols and application notes for the successful Suzuki coupling of this compound with aryl and heteroaryl halides. The protocols are designed to provide researchers with a starting point for their own investigations, with guidance on catalyst selection, reaction conditions, and work-up procedures.
Challenges in the Suzuki Coupling of this compound
Two primary challenges must be considered when developing a Suzuki coupling protocol for this compound:
-
Protodeboronation: The presence of an ortho-fluoro substituent can increase the rate of protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the basic conditions required for the Suzuki coupling. To mitigate this, highly active palladium catalysts that promote a rapid cross-coupling rate are often employed, allowing the desired reaction to outcompete the protodeboronation pathway.
-
Reactivity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can potentially interfere with the catalytic cycle or react with the base. While in many cases the hydroxyl group is tolerated, for sensitive substrates or when using strong bases, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary to achieve optimal yields.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the Suzuki coupling of fluorinated and hydroxylated phenylboronic acids, providing a starting point for the optimization of reactions with this compound.
| Parameter | Condition 1: High-Activity Catalyst | Condition 2: Traditional Catalyst | Notes |
| Aryl Halide | Aryl/Heteroaryl Bromide or Chloride | Aryl/Heteroaryl Bromide or Iodide | Chlorides are more challenging and typically require more active catalysts. |
| Boronic Acid (equiv.) | 1.2 - 1.5 | 1.2 - 1.5 | A slight excess of the boronic acid is common to drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed precatalyst (e.g., XPhos Pd G3) | Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ | High-activity catalysts are often preferred for ortho-fluorinated substrates. |
| Catalyst Loading (mol%) | 1 - 5 | 2 - 10 | Lower catalyst loadings can often be used with more active catalyst systems. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₂CO₃, Na₂CO₃, CsF | The choice of base is critical and often needs to be optimized for a specific substrate pair. |
| Base (equiv.) | 2.0 - 3.0 | 2.0 - 3.0 | An adequate amount of base is crucial for the transmetalation step. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Toluene/EtOH/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used. |
| Temperature (°C) | Room Temperature - 80 | 80 - 110 | Milder conditions can be used with more active catalysts, which helps to minimize side reactions. |
| Reaction Time (h) | 1 - 12 | 6 - 24 | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield (%) | 70 - 95 | 50 - 85 | Yields are highly dependent on the specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Suzuki Coupling Using a High-Activity Palladium Precatalyst (Buchwald-Type)
This protocol is recommended for challenging aryl halides (including chlorides) and aims to minimize protodeboronation by using a highly active catalyst at a relatively low temperature.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add the XPhos Pd G3 precatalyst (0.02 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Traditional Suzuki Coupling Using Tetrakis(triphenylphosphine)palladium(0)
This protocol employs a more traditional catalyst system and may be suitable for more reactive aryl halides such as bromides and iodides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (6 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a mixture of toluene (6 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2.0 mmol in 2 mL of water).
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the final product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Application Notes and Protocols for the Use of 2-Fluoro-5-hydroxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the construction of biaryl and heterobiaryl scaffolds through palladium-catalyzed cross-coupling reactions. The presence of a fluorine atom and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for further functionalization, making it an attractive building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The biaryl motif is a privileged structure in medicinal chemistry, and the introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in biaryl synthesis, primarily focusing on the Suzuki-Miyaura coupling reaction.
Core Applications in Biaryl Synthesis
The primary application of this compound in biaryl synthesis is its participation as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used method allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
The general transformation is depicted below:
The fluorine atom at the ortho position to the boronic acid can influence the reactivity of the substrate. Ortho-fluorinated aryl boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. Therefore, the selection of appropriate reaction conditions is crucial for a successful coupling.
Experimental Protocols
While specific, optimized protocols for this compound are not extensively reported, the following protocols are adapted from established procedures for structurally similar fluorinated phenylboronic acids, such as 2,5-difluorophenylboronic acid.[2][3][4] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, XPhos, and potassium carbonate.
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vial in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Rapid Room-Temperature Coupling for Potentially Unstable Substrates
This protocol utilizes a highly active palladium precatalyst that can facilitate the coupling at room temperature, which may be beneficial to minimize decomposition of the boronic acid.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or triflate) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst; 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, this compound, and XPhos Pd G3 to an oven-dried reaction vial with a magnetic stir bar.
-
Seal the vial.
-
Add the degassed anhydrous THF.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides, which can serve as a guide for reactions involving this compound. Actual yields will be substrate-dependent.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
| Parameter | Condition 1 | Condition 2 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | THF/H₂O |
| Temperature | 80-100 °C | Room Temperature - 60 °C |
| Typical Yields | Good to Excellent | Good to Excellent |
Table 2: Comparative Yields for Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Pd(OAc)₂/XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Chlorotoluene | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90 | 2 | 92 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 6 | 88 |
Note: This data is compiled from literature for a similar, but not identical, boronic acid and should be used for reference purposes.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application of 2-Fluoro-5-hydroxyphenylboronic Acid in Drug Discovery: A Focus on Kinase Inhibitors
Introduction
2-Fluoro-5-hydroxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique structural features, including a fluorine atom, a hydroxyl group, and a boronic acid moiety, make it a valuable reagent for creating novel drug candidates, particularly in the realm of oncology. The fluorine substitution can enhance metabolic stability and binding affinity of a molecule, while the hydroxyl group provides a potential point for further functionalization or hydrogen bonding interactions with a biological target. The boronic acid group is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds to construct biaryl structures common in many kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Phenylboronic acids, such as this compound, are instrumental in the synthesis of these inhibitors. They serve as key precursors for introducing a substituted phenyl ring into the core structure of the inhibitor, which often occupies the ATP-binding pocket of the target kinase.
A prominent example of a kinase inhibitor that incorporates a fluorinated aromatic moiety is Trametinib, a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) kinases 1 and 2 (MEK1/2).[1] Trametinib is an approved therapeutic for the treatment of various cancers, including melanoma and non-small cell lung cancer, that harbor BRAF mutations.[2] The synthesis of Trametinib and its analogs often involves the coupling of a fluorinated phenyl group to a heterocyclic core, a transformation that can be achieved using Suzuki-Miyaura coupling with a suitable boronic acid derivative.
Quantitative Data: Biological Activity of a Representative Kinase Inhibitor
The following table summarizes the inhibitory activity of Trametinib, a clinically approved MEK inhibitor whose structure highlights the importance of the fluorinated phenyl motif in achieving high potency. While not directly synthesized from this compound, its biological data serves as a compelling example of the therapeutic potential of compounds containing this type of chemical scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
| Trametinib | MEK1 | 0.92 | HT-29 (Colon Cancer) | 0.4 | [GSK1120212 (Trametinib) datasheet] |
| MEK2 | 1.8 | A375 (Melanoma) | 0.5 | [GSK1120212 (Trametinib) datasheet] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The synthesis of biaryl kinase inhibitors using this compound or its analogs is typically achieved through a Suzuki-Miyaura cross-coupling reaction. Below is a general protocol for this key transformation.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C) under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
References
2-Fluoro-5-hydroxyphenylboronic Acid: A Versatile Building Block for Modern Organic Synthesis
Introduction:
2-Fluoro-5-hydroxyphenylboronic acid is a valuable bifunctional organoboron reagent that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a fluorine atom, a hydroxyl group, and a boronic acid moiety, allows for a diverse range of chemical transformations, making it a key building block in the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the hydroxyl and boronic acid groups serve as versatile handles for cross-coupling reactions and other modifications. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the synthesis of carbon-heteroatom bonds. These reactions are fundamental in the synthesis of biaryls and diaryl ethers, which are prevalent structural motifs in many biologically active compounds and functional materials.
Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryl Compounds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. This compound can be coupled with a variety of aryl halides or triflates to generate substituted 2-fluoro-5-hydroxybiphenyls. These products are important intermediates in the development of pharmaceuticals and agrochemicals.
Chan-Lam Coupling: Synthesis of Diaryl Ethers and Arylamines
The Chan-Lam coupling provides an efficient route to diaryl ethers and arylamines under relatively mild conditions. The hydroxyl group of this compound can react with aryl boronic acids, or the boronic acid moiety can react with phenols and amines to form the corresponding C-O or C-N bonds. This reaction is particularly useful for the synthesis of complex molecules in drug discovery.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Fluorinated Biphenyl
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide (generic) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 75-95 |
| Aryl Chloride (generic) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 60-85 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Protocol 2: Chan-Lam Coupling for the Synthesis of a Diaryl Ether
This protocol outlines a general procedure for the copper-catalyzed O-arylation of a phenol using this compound.
Materials:
-
This compound
-
Phenol
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Molecular sieves (optional)
Procedure:
-
To a flask, add the phenol (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (1.0-2.0 equiv.), and a suitable base (2.0 equiv.).
-
Add the solvent and stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Chan-Lam Coupling:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Substituted Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24-72 | 60-90 |
| Aliphatic Amine | Cu(OAc)₂ | Et₃N | THF | 50 | 12 | 50-80 |
Note: Yields can vary significantly based on the nucleophilicity of the coupling partner.
Protocol 3: Protection of the Hydroxyl Group (Methylation)
In some synthetic routes, protection of the phenolic hydroxyl group is necessary. The following is a protocol for the methylation of this compound pinacol ester.[1]
Materials:
-
This compound pinacol ester
-
Iodomethane
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Combine this compound pinacol ester (1.0 equiv.), iodomethane (1.5 equiv.), and potassium carbonate (4.0 equiv.) in DMF.[1]
-
Heat the suspension to 70 °C for 18 hours.[1]
-
After cooling, transfer the reaction mixture to a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Methylation:
| Reactant | Reagent | Base | Solvent | Temp (°C) | Time (h) |
| This compound pinacol ester | Iodomethane | K₂CO₃ | DMF | 70 | 18 |
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Chan-Lam coupling.
Caption: Versatility of this compound.
Conclusion
This compound is a highly adaptable building block for the synthesis of diverse and complex organic molecules. Its ability to participate in robust and high-yielding cross-coupling reactions makes it an indispensable tool for researchers in drug discovery and materials science. The provided protocols serve as a starting point for the development of specific synthetic routes, and the versatility of this reagent opens up numerous possibilities for the creation of novel compounds with desirable properties.
References
Application Notes and Protocols for the Suzuki-M-yaura Coupling of 2-Fluoro-5-hydroxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures. 2-Fluoro-5-hydroxyphenylboronic acid is a valuable building block, as the resulting 3-fluoro-5-hydroxybiphenyl moiety is a key structural motif in various biologically active molecules. The fluorine and hydroxyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this an attractive fragment for drug discovery programs.
These application notes provide a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is curated from scientific literature and is intended to serve as a guide for the development and optimization of synthetic routes.
General Reaction Scheme
The general transformation involves the palladium-catalyzed reaction between this compound and an aryl halide (where X = I, Br, or Cl) in the presence of a base and a suitable solvent system.
Application Notes: 2-Fluoro-5-hydroxyphenylboronic acid in the Synthesis of Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-5-hydroxyphenylboronic acid (CAS No. 1150114-52-5) is a versatile bifunctional reagent increasingly utilized in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a boronic acid, a fluorine atom, and a hydroxyl group, offers a unique combination of reactivity and functionality. The boronic acid moiety is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl scaffolds.[3][4] The strategically placed fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][5] Furthermore, the hydroxyl group provides a reactive handle for subsequent chemical transformations.
The introduction of fluorine into drug candidates is a widely adopted strategy in pharmaceutical development, with approximately 25% of known drugs containing at least one fluorine atom.[6][7] This makes this compound a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.[8][9]
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This reaction facilitates the synthesis of 3-fluoro-4'-hydroxybiphenyl derivatives, which are important precursors for various biologically active molecules. The electron-withdrawing nature of the fluorine atom can influence the electronic environment of the boronic acid, often leading to improved reactivity and selectivity in the coupling process.[4]
Data Presentation: Performance of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Couplings
While specific yield data for this compound is not extensively published, the following table summarizes typical yields and conditions for analogous fluorinated and substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions, providing a benchmark for reaction optimization.[10]
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [10] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | ~95 | [10][11] |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | Dioxane | 100 | 24 | >90 | [12] |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | Dioxane | 100 | 24 | >90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.[10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq)
-
This compound (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated biphenyl compound.
Protocol 2: Synthesis of a Fluorinated Benzoxaborole Derivative
Fluorinated benzoxaboroles are a class of compounds with significant biological activity, including antifungal properties.[6][7] This extrapolated protocol outlines a potential synthesis of a fluorinated benzoxaborole from a precursor that could be derived from this compound. The initial Suzuki coupling would be performed to install a 2-formylphenyl group.
Materials:
-
5-Fluoro-2'-formyl-[1,1'-biphenyl]-2-ol (1.0 mmol, 1.0 eq) (Synthesized via Suzuki coupling)
-
Reducing agent (e.g., Sodium borohydride, NaBH₄) (1.1 mmol, 1.1 eq)
-
Solvent (e.g., Methanol or Ethanol)
-
Aqueous HCl (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 5-Fluoro-2'-formyl-[1,1'-biphenyl]-2-ol (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for another 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a fluorinated benzoxaborole, can be purified by column chromatography or recrystallization.
Visualizations: Workflows and Pathways
Caption: A diagram illustrating the key steps of a Suzuki-Miyaura reaction.
Caption: A potential multi-step synthesis workflow starting from the title compound.
Caption: Signaling pathway for a competitive enzyme inhibitor.
Biological Significance and Applications
The fluorinated compounds synthesized using this compound are of significant interest in drug discovery.[6][13] The incorporation of fluorine can enhance a molecule's biological half-life, membrane permeability, and overall efficacy.[14]
-
Enzyme Inhibitors: Many boron-containing compounds, particularly benzoxaboroles, are known to act as potent enzyme inhibitors by forming stable complexes with active site components.[8][15] For example, fluorinated benzoxaboroles have been investigated as antifungal agents that target leucyl-tRNA synthetase (LeuRS), and others show potential as β-lactamase inhibitors.[7][16]
-
Anticancer and Antiprotozoal Agents: The biaryl scaffolds produced via Suzuki coupling are prevalent in pharmaceuticals. Fluorination of these scaffolds has been shown to impart or enhance cytotoxicity against various cancer cell lines and activity against parasites like Leishmania.[14]
-
Imaging Agents: The use of fluorine-18, a positron emitter, is a cornerstone of Positron Emission Tomography (PET) imaging. Synthetic routes developed for fluorinated compounds can often be adapted for the synthesis of 18F-labeled radiotracers for diagnostic purposes.[5]
This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to fluorinated biaryl phenols, which are key intermediates for a wide range of compounds with significant potential in pharmaceutical and materials science research. The protocols and data provided herein serve as a guide for researchers to harness the synthetic potential of this important reagent in the discovery and development of novel fluorinated compounds.
References
- 1. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 12. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Fluoro-5-hydroxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with Suzuki-Miyaura coupling reactions involving 2-Fluoro-5-hydroxyphenylboronic acid. This guide addresses common issues and offers detailed experimental protocols to help you achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors to investigate?
A1: Low to no yield in a Suzuki coupling with this compound can stem from several factors, primarily related to the inherent reactivity of this specific boronic acid. The ortho-fluoro substituent makes the boronic acid susceptible to protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Additionally, the hydroxyl group can introduce complications.
Here are the key aspects to troubleshoot:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective and can lead to side reactions like protodeboronation.[3] More active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often necessary for challenging substrates.[4] Buchwald precatalysts (e.g., XPhos Pd G3) are particularly effective as they generate the active Pd(0) species rapidly, which can outcompete the decomposition of the boronic acid.[2]
-
Choice of Base: The base plays a critical role in the Suzuki coupling.[5] Strong bases can accelerate the decomposition of the boronic acid.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide.[1][6] The choice of base can also be influenced by the presence of the hydroxyl group, which can be deprotonated.
-
Solvent System: The solvent must be appropriately degassed to prevent catalyst oxidation.[4] A mixture of an organic solvent (like dioxane, THF, or toluene) and water is commonly used to dissolve both the organic reactants and the inorganic base.[7][8]
-
Reaction Temperature and Time: Elevated temperatures can increase the rate of protodeboronation.[2] Utilizing a highly active catalyst may allow the reaction to proceed at a lower temperature, thus minimizing this side reaction.[1][2]
Q2: I am observing a significant amount of a byproduct that appears to be the deboronated starting material (2-fluoro-5-hydroxyphenol). How can I minimize this protodeboronation?
A2: Protodeboronation is a common challenge with ortho-fluorinated aryl boronic acids.[1] This side reaction is often accelerated by the basic conditions required for the Suzuki coupling.[1] To mitigate this, consider the following strategies:
-
Use a Highly Active Catalyst System: The goal is to make the rate of the Suzuki coupling significantly faster than the rate of protodeboronation. Buchwald-type precatalysts are designed for rapid generation of the active Pd(0) catalyst, enabling coupling at lower temperatures and shorter reaction times.[2]
-
Optimize the Base: Use the mildest effective base. K₃PO₄ or Cs₂CO₃ are often good choices. In some cases, fluoride bases like KF can be effective, though they may require anhydrous conditions.
-
Protect the Boronic Acid: If other methods fail, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These derivatives are less prone to protodeboronation and slowly release the boronic acid under the reaction conditions.[9]
-
Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can sometimes reduce this side reaction. However, this may require the use of an organic-soluble base.
Q3: Could the hydroxyl group on the this compound be interfering with the reaction?
A3: Yes, the phenolic hydroxyl group can potentially interfere with the Suzuki coupling in a few ways:
-
Reaction with the Base: The hydroxyl group is acidic and will be deprotonated by the base used in the reaction. This can affect the solubility and reactivity of the boronic acid.
-
Coordination to the Palladium Catalyst: The resulting phenoxide could potentially coordinate to the palladium center, which might inhibit the catalytic cycle.
-
Side Reactions: In some cases, the hydroxyl group could participate in side reactions.
If you suspect interference from the hydroxyl group, you could consider protecting it as a methyl ether or another stable protecting group prior to the Suzuki coupling.[3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling with this compound.
Caption: A troubleshooting workflow for failed Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Data on Suzuki Coupling with Structurally Similar Boronic Acids
While specific data for this compound is limited, the following table summarizes successful reaction conditions for the structurally similar 2,5-difluorophenylboronic acid, which can serve as a starting point for optimization.
| Aryl Halide | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromoacetophenone | Pd₂(dba)₃ (5) | XPhos (15) | Na₂CO₃ (2.2) | THF/Toluene/H₂O (3:3:1) | 95 | 16-24 | High |
| Aryl Chloride | XPhos Pd G3 (2) | - | K₃PO₄ (aq. 0.5M) | THF | RT | 0.5 | High |
Experimental Protocols
The following are general starting protocols that should be optimized for your specific aryl halide coupling partner.
Protocol 1: Room Temperature Coupling with a Buchwald Precatalyst
This protocol is adapted from a method for the rapid coupling of unstable boronic acids and is a good starting point to minimize protodeboronation.[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (degassed)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol) and this compound (1.5 mmol).
-
Add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times are often short (e.g., 30 minutes).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermally Promoted Coupling with Pd₂(dba)₃/XPhos
This protocol uses a more traditional catalyst system and may be suitable for less reactive aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2.5 mol%)
-
XPhos (e.g., 7.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.2 equiv)
-
Solvent mixture: THF/Toluene/Water (3:3:1), degassed
-
Reaction flask with a reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine the aryl halide, this compound, and sodium carbonate.
-
Add Pd₂(dba)₃ and XPhos.
-
Seal the flask and thoroughly purge with an inert gas.
-
Add the degassed THF/Toluene/Water solvent mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Preventing Protodeboronation of 2-Fluoro-5-hydroxyphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation when using 2-Fluoro-5-hydroxyphenylboronic acid in chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 2-fluoro-5-hydroxyphenol as a byproduct, consuming the boronic acid and reducing the yield of the desired coupled product.[1] this compound can be susceptible to this reaction due to the electronic effects of its substituents, especially under the basic conditions often required for cross-coupling reactions.
Q2: How do the fluoro and hydroxyl substituents on the phenyl ring of this compound influence its susceptibility to protodeboronation?
A2: The fluoro group is electron-withdrawing, which generally increases the rate of protodeboronation of arylboronic acids. The hydroxyl group is electron-donating, which can have a variable effect depending on the reaction conditions. The interplay of these opposing electronic effects in this compound can lead to a complex reactivity profile. It is crucial to carefully select reaction conditions to favor the desired cross-coupling over protodeboronation.
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate the rate of protodeboronation:
-
High pH: Basic conditions, especially with strong bases like hydroxides, promote the formation of the more reactive boronate species, which is more prone to protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[3]
-
Presence of Water: Water acts as a proton source for the cleavage of the carbon-boron bond.[1]
-
Prolonged Reaction Times: Longer exposure to reaction conditions that favor protodeboronation will naturally lead to a greater extent of this side reaction.
-
Inefficient Catalyst System: If the rate of the desired catalytic cycle (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation reaction has more time to occur.[1]
Q4: What are the most effective general strategies to minimize protodeboronation?
A4: The key is to accelerate the desired cross-coupling reaction relative to the protodeboronation side reaction. Effective strategies include:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, is a widely used and effective strategy.[1][4]
-
Employing Highly Active Catalysts: Modern palladium catalysts and ligands can significantly accelerate the Suzuki-Miyaura coupling, allowing it to proceed at lower temperatures and shorter reaction times, thereby outcompeting protodeboronation.[5]
-
Optimization of Reaction Conditions: This includes using milder bases (e.g., carbonates or phosphates instead of hydroxides), lower reaction temperatures, and minimizing the amount of water in the reaction mixture.[3][6]
-
"Slow-Release" Strategy: Using boronic acid surrogates like MIDA boronates or trifluoroborates that slowly release the active boronic acid into the reaction mixture keeps its concentration low, thus minimizing side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant formation of 2-fluoro-5-hydroxyphenol. | High rate of protodeboronation. | 1. Switch to a boronic ester: Convert this compound to its pinacol or MIDA ester. 2. Optimize the base: Replace strong bases (e.g., NaOH, KOH) with milder ones (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 3. Lower the reaction temperature: If the catalyst is sufficiently active, reducing the temperature can significantly slow down protodeboronation. 4. Use a more active catalyst system: Employ a modern, highly active palladium pre-catalyst and ligand combination (e.g., a G3 or G4 Buchwald pre-catalyst with a biarylphosphine ligand). |
| Inconsistent reaction yields. | Variability in the quality of the boronic acid, solvent, or base. Inconsistent inert atmosphere. | 1. Ensure high purity of reagents: Use freshly purchased or purified this compound. Use anhydrous solvents and freshly prepare base solutions. 2. Maintain a strict inert atmosphere: Thoroughly degas all solvents and ensure the reaction is set up and run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |
| Reaction stalls before completion. | Catalyst deactivation or insufficient reactivity at the chosen temperature. | 1. Increase catalyst loading: A modest increase in the catalyst amount may be beneficial. 2. Screen different ligands: The choice of ligand can have a profound impact on catalyst stability and activity. 3. Gradually increase the temperature: If a lower temperature was initially chosen to suppress protodeboronation, a slight increase may be necessary to drive the reaction to completion, but this should be monitored carefully. |
Quantitative Data Summary
While specific quantitative data for the protodeboronation of this compound is not extensively published, the following tables provide illustrative data for analogous systems that demonstrate the effectiveness of common preventative strategies.
Table 1: Effect of Boronic Acid Derivative on Suzuki-Miyaura Coupling Yield
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | Aryl Halide | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | ~45 | [3] |
| 2-Thiopheneboronic acid pinacol ester | Aryl Halide | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 | [3] |
This table illustrates that for a substrate prone to protodeboronation, switching to the pinacol ester can significantly improve the yield of the desired product.
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yield
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid | Yield (%) | Reference |
| K₂CO₃ | 65 | [3] | |
| Na₂CO₃ | 60 | [3] | |
| K₃PO₄ | 72 | [3] | |
| CsF | 92 | [3] | |
| Et₃N | 45 | [3] |
This table demonstrates that for a given coupling reaction, the choice of a milder inorganic base, such as CsF or K₃PO₄, can lead to higher yields, likely by minimizing base-mediated protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: "Slow-Release" Strategy using a MIDA Boronate Ester
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the N-methyliminodiacetic acid (MIDA) ester is recommended.
-
Preparation of the MIDA ester: Dissolve this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to allow for the azeotropic removal of water, leading to the formation of the MIDA boronate.
-
Suzuki-Miyaura Coupling:
-
In a glovebox, add the aryl halide (1.0 equiv.), the prepared this compound MIDA ester (1.1 equiv.), a suitable base (e.g., K₃PO₄, 3.0 equiv.), and a highly active palladium catalyst (e.g., a Buchwald pre-catalyst, 2 mol%) to a reaction vial.
-
Add a degassed solvent mixture (e.g., THF/water).
-
Seal the vial and heat the reaction mixture. The slow hydrolysis of the MIDA boronate will release the boronic acid in a controlled manner.
-
Monitor the reaction for completion and perform a standard aqueous work-up and purification.
-
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
common side reactions with 2-Fluoro-5-hydroxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Fluoro-5-hydroxyphenylboronic acid.
Troubleshooting Guides
Issue: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low or no yield in Suzuki-Miyaura coupling is a common issue. The following guide provides a systematic approach to troubleshooting.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] - Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1] - For challenging couplings, highly active catalysts with specialized ligands (e.g., biarylphosphine-based ligands like XPhos) may be necessary to ensure the coupling reaction is faster than the decomposition of the boronic acid.[2] |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents.[1] - Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] |
| Suboptimal Base | - The choice of base is critical and often needs to be optimized for the specific substrates.[3] - For this compound, which is prone to protodeboronation, a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases that can accelerate this side reaction.[2][3] - Ensure the base is finely powdered and dry for anhydrous reactions.[1] |
| Solvent Effects | - The solvent system can significantly impact the reaction. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent.[4] - For biphasic reactions, ensure vigorous stirring to maximize the interface between the two phases.[1] |
| Reaction Temperature and Time | - These parameters are crucial and often interdependent.[3] - For unstable boronic acids, lower temperatures and shorter reaction times, enabled by highly active catalysts, can minimize degradation.[2] |
| Reagent Purity | - Verify the purity of this compound and the coupling partner. Boronic acids can degrade over time.[1] |
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid moiety is replaced by a hydrogen atom. This is a significant issue, especially for ortho-fluorinated aryl boronic acids like this compound, and is often accelerated by the basic conditions of the Suzuki coupling.[2]
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Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen can increase the likelihood of homocoupling.[1][5]
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to mitigate protodeboronation:
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Use a Milder Base: Strong bases can accelerate the rate of protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
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Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous reaction conditions can significantly reduce its occurrence.[1]
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Highly Active Catalysts: Employing a highly active palladium catalyst can increase the rate of the desired cross-coupling reaction to be significantly faster than the rate of protodeboronation.[2] This allows for the use of lower temperatures and shorter reaction times, further minimizing the side reaction.[2]
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Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can help to suppress protodeboronation.
Q3: What causes homocoupling of this compound and how can it be prevented?
A3: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1][5] To prevent this side reaction:
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Maintain a Strict Inert Atmosphere: Thoroughly degas all solvents and reagents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen levels.[1]
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Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) source that needs to be reduced in situ.
Q4: Can the hydroxyl group on this compound interfere with the reaction?
A4: The phenolic hydroxyl group can potentially complicate the reaction. It is weakly acidic and could be deprotonated by the base, potentially interacting with the catalyst or other reagents. If interference is suspected, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction may be necessary. Subsequent deprotection would then be required to yield the final desired product.
Common Side Reactions of this compound
Caption: Diagram illustrating the desired Suzuki-Miyaura coupling and the common side reactions of protodeboronation and homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates. It is based on procedures developed for challenging aryl boronic acids.[2]
Materials:
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Aryl halide (1.0 equiv)
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This compound (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, 1-5 mol%)[1][4]
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Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, often in a mixture with water)[2][4]
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
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Solvent Addition: Add the degassed solvent(s) via syringe.
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Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.[4]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
References
Technical Support Center: Purification of Products from 2-Fluoro-5-hydroxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 2-fluoro-5-hydroxyphenylboronic acid. Here, you will find detailed information on purification methods, experimental protocols, and strategies to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A1: The most prevalent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupling byproducts of the boronic acid, the protodeboronation product (4-fluorophenol), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1] It is crucial to identify these impurities to select the most effective purification strategy.
Q2: My Suzuki-Miyaura reaction with this compound shows low to no yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. Catalyst deactivation is a primary concern, as the phenolic hydroxyl group can coordinate to the palladium center. Additionally, the presence of oxygen can lead to the oxidative degradation of the palladium catalyst and promote the unwanted homocoupling of the boronic acid. The stability of the boronic acid itself is also a factor, as protodeboronation can occur under the reaction conditions, especially with certain bases and the presence of water.[2][3]
Q3: How can I minimize the formation of the homocoupling byproduct of this compound?
A3: The formation of the homocoupling byproduct can be minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions. This involves thoroughly degassing the solvent and blanketing the reaction mixture with an inert gas like argon or nitrogen. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also be beneficial as the in situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[1]
Q4: What is the best approach to remove unreacted this compound from the crude product?
A4: Unreacted this compound can often be effectively removed by performing a basic aqueous wash of the crude reaction mixture. By treating the organic extract with an aqueous solution of a base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer.[1]
Q5: Why is it critical to remove residual palladium from the final product, and what are the most effective methods?
A5: For applications in drug development and medicinal chemistry, the removal of residual palladium to parts-per-million (ppm) levels is essential due to its potential toxicity and to meet regulatory requirements.[1] Effective methods for palladium removal include filtration of the reaction mixture through celite to remove heterogeneous catalysts, or the use of metal scavengers for homogeneous catalysts. These scavengers are typically functionalized silica or polymers that selectively bind to the palladium, which can then be removed by filtration.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product and a major impurity have very similar polarity, making separation by column chromatography difficult. | The impurity may be a positional isomer or a closely related byproduct. | - Optimize the stationary phase: Consider using a pentafluorophenyl (PFP) stationary phase for HPLC or flash chromatography, as it can offer different selectivity for fluorinated compounds compared to standard C18 or silica gel. - Employ a shallow solvent gradient: Meticulous optimization of the eluent system with a very shallow gradient can often resolve closely eluting compounds. - Consider an alternative purification technique: If chromatography is ineffective, preparative HPLC or recrystallization from a carefully selected solvent system may provide better separation.[1] |
| The desired product oils out during recrystallization. | - The product may have a low melting point or be an oil at room temperature. - The presence of impurities is preventing crystallization. | - Attempt co-crystallization: Introducing a suitable co-former can sometimes induce crystallization. - Further purify the material: Use flash chromatography to remove impurities that may be inhibiting crystallization and then re-attempt the recrystallization. - If the product is inherently an oil, chromatography is the most suitable purification method. [1] |
| Significant loss of product during aqueous workup. | The product may have some water solubility, especially if it is highly polar. | - Back-extract the aqueous layer: After the initial separation, extract the aqueous layer multiple times with a suitable organic solvent to recover any dissolved product. - Use brine washes: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to reduce the amount of water in the organic phase and can sometimes "salt out" the product, pushing it into the organic layer. |
| Product appears to be degrading on the silica gel column. | The phenolic hydroxyl group can make the product acidic and prone to degradation on silica gel. | - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent to neutralize acidic sites. - Use an alternative stationary phase: Consider using alumina or a bonded-phase silica gel that is less acidic. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product
Reaction: this compound coupled with 4-bromoanisole.
| Purification Method | Typical Recovery (%) | Purity (%) | Key Considerations |
| Flash Column Chromatography (Silica Gel) | 70-85 | 95-98 | Eluent system requires careful optimization. A gradient of ethyl acetate in hexanes is a good starting point. |
| Recrystallization | 50-70 | >99 | Dependent on finding a suitable solvent system. A mixture of ethanol and water or ethyl acetate and hexanes may be effective. |
| Preparative HPLC (C18 column) | 60-80 | >99 | Offers high resolution for difficult separations. Mobile phase typically consists of acetonitrile and water with a formic acid or TFA modifier. |
Table 2: Recommended Starting Conditions for Purification
| Method | Parameter | Recommended Starting Condition |
| Flash Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient elution: 0% to 30% Ethyl Acetate in Hexanes | |
| Recrystallization | Solvent Screening | Start with single solvents like ethanol, isopropanol, or ethyl acetate. If unsuccessful, try two-solvent systems like ethyl acetate/hexanes or ethanol/water. |
| Preparative HPLC | Column | C18 or PFP (for enhanced separation of fluorinated compounds) |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 10% to 90% B over 20 minutes |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Extraction
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
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Transfer the mixture to a separatory funnel and wash with water.
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To remove unreacted boronic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
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Prepare the column: Dry pack a glass column with silica gel.
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Sample loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Load the resulting dry powder onto the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
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Fraction collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
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Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
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Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
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Chilling: Once crystal formation has started, place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions involving this compound.
References
effect of water on 2-Fluoro-5-hydroxyphenylboronic acid stability in reactions
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 2-Fluoro-5-hydroxyphenylboronic acid, with a specific focus on its stability in the presence of water during chemical reactions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water affect the stability of this compound?
A1: The presence of water can significantly impact the stability of this compound, primarily through a degradation pathway known as protodeboronation. This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of 4-fluorophenol as a byproduct. The rate of protodeboronation is highly dependent on the reaction conditions, especially pH.
Q2: What is protodeboronation and why is it a concern for this compound?
A2: Protodeboronation is a common decomposition pathway for arylboronic acids in aqueous media. For this compound, this undesired side reaction consumes the starting material, leading to lower yields of the desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The fluorine and hydroxyl substituents on the phenyl ring influence the electronic properties of the molecule, which in turn affects its susceptibility to protodeboronation.
Q3: How do pH levels in the reaction mixture influence the stability of this compound?
A3: The stability of arylboronic acids is highly pH-dependent. Generally, both acidic and basic conditions can promote protodeboronation, with the reaction often being slowest at a near-neutral pH. For arylboronic acids with electron-withdrawing substituents, such as the fluorine atom in this compound, the molecule can be more susceptible to degradation under certain conditions. It is crucial to carefully control the pH of the reaction mixture to minimize this degradation pathway.
Q4: Can this compound be used in aqueous Suzuki-Miyaura coupling reactions?
A4: Yes, this compound can be used in aqueous Suzuki-Miyaura reactions, but careful optimization of reaction conditions is necessary to mitigate potential stability issues. The presence of water can be beneficial in some Suzuki-Miyaura couplings by aiding in the dissolution of reagents and facilitating the catalytic cycle. However, for a sensitive substrate like this compound, the amount of water and the choice of base are critical factors to control to avoid significant protodeboronation.
Q5: How should this compound be stored to ensure its stability?
A5: To ensure long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Exposure to moisture and air should be minimized to prevent gradual degradation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause 1: Degradation of this compound via Protodeboronation.
-
Troubleshooting Steps:
-
Optimize pH: The reaction pH should be carefully controlled. Avoid excessively basic conditions which can accelerate protodeboronation. Consider using milder bases such as K₂CO₃ or K₃PO₄.
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Minimize Water Content: While some water may be necessary, excess water can promote hydrolysis. Try reducing the amount of water in the solvent system.
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Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of degradation. Attempt the reaction at a lower temperature or for a shorter duration, monitoring the progress closely.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent oxidative degradation pathways.
-
Possible Cause 2: Inefficient Catalytic Cycle.
-
Troubleshooting Steps:
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Ligand Choice: For electron-deficient boronic acids, the choice of phosphine ligand is crucial. Consider using bulky, electron-rich ligands that can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
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Palladium Precursor: The choice of palladium precursor can influence the reaction efficiency. Experiment with different Pd sources such as Pd(PPh₃)₄, Pd(OAc)₂, or pre-formed palladium-ligand complexes.
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Reagent Purity: Ensure all reagents, including the aryl halide and the boronic acid, are of high purity. Impurities can inhibit the catalyst.
-
Issue 2: Formation of 4-Fluorophenol as a Major Byproduct
Possible Cause: Protodeboronation of this compound.
-
Troubleshooting Steps:
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Confirmation of Byproduct: Confirm the identity of the byproduct as 4-fluorophenol using analytical techniques such as GC-MS or LC-MS.
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Implement Strategies to Minimize Protodeboronation: Refer to the troubleshooting steps outlined in "Issue 1, Possible Cause 1".
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Consider Boronic Ester Derivatives: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester). The boronic acid can then be generated in situ under the reaction conditions.
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Data Presentation
| Compound | Substituent Effects | Expected Relative Stability in Aqueous Media | Key Considerations |
| Phenylboronic Acid | Unsubstituted | Moderate | Baseline for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | Lower | More susceptible to protodeboronation. |
| 4-Nitrophenylboronic Acid | Electron-withdrawing (-NO₂) | Higher | Generally more stable towards protodeboronation. |
| This compound | Electron-withdrawing (-F), Electron-donating (-OH) | Moderate to Low | Complex electronic effects. Prone to protodeboronation, especially at elevated pH. The hydroxyl group can also influence reactivity. |
| 2,4-Difluorophenylboronic acid | Two electron-withdrawing (-F) | Higher | Increased stability due to strong electron-withdrawing character. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Hydrolytic Stability of this compound by HPLC
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Preparation of Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 4, 7, and 9).
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Sample Preparation: Prepare a stock solution of this compound in an organic solvent miscible with water (e.g., acetonitrile or THF).
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Incubation: Add a known volume of the stock solution to each buffer solution to a final concentration suitable for HPLC analysis. Incubate the samples at a constant temperature (e.g., 25 °C or 50 °C).
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Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
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HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid or TFA). Use a UV detector to monitor the disappearance of the this compound peak and the appearance of any degradation products (e.g., 4-fluorophenol).
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Data Analysis: Plot the concentration of this compound as a function of time for each pH value to determine the degradation rate and half-life.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with this compound
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Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
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Solvent and Base Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane or THF and water) and the base (e.g., K₂CO₃, 2-3 equiv).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
improving solubility of 2-Fluoro-5-hydroxyphenylboronic acid in reaction media
Technical Support Center: 2-Fluoro-5-hydroxyphenylboronic Acid
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a particular focus on improving its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature. Like many phenylboronic acids, its solubility can be limited in non-polar organic solvents. Generally, boronic acids exhibit better solubility in polar solvents such as ethers (e.g., THF, dioxane) and ketones, and lower solubility in hydrocarbons.[1] The presence of both a hydroxyl and a fluoro group on the phenyl ring will influence its polarity and hydrogen bonding capabilities, affecting its solubility profile.
Q2: My this compound is difficult to dissolve in my reaction solvent. What are the initial steps I should take?
A2: Difficulty in dissolving this compound is a common issue. Initial troubleshooting should involve a systematic approach to solvent selection and physical methods to aid dissolution. Consider the following:
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Solvent Choice: Ensure you are using a suitable solvent. For Suzuki-Miyaura coupling reactions, common solvents include dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water.[2][3]
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Gentle Heating: Gently warming the reaction mixture can significantly increase the solubility of the boronic acid.[4]
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Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.[4]
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Stirring: Ensure vigorous stirring to maximize the interaction between the solvent and the solid.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective strategy.[4] The choice of co-solvent depends on your primary reaction solvent.
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For primarily organic reactions (e.g., in toluene or dioxane): Adding a small amount of a polar co-solvent like water, DMF, or DMSO can enhance solubility. In the context of Suzuki-Miyaura couplings, an aqueous phase is often required for the base, which can also aid in dissolving the boronic acid.[2][4]
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For primarily aqueous reactions: The addition of polar aprotic solvents such as DMF or DMSO, or alcohols like methanol or ethanol, can be beneficial.[4]
Q4: How does pH affect the solubility of this compound?
A4: Adjusting the pH can dramatically increase the solubility of boronic acids in aqueous or protic media.[4] Boronic acids are Lewis acids and can form boronate ions (B(OH)4-) in the presence of a base. The resulting salt is generally more soluble in aqueous media than the neutral boronic acid.[5] For this compound, the presence of the phenolic hydroxyl group also means that deprotonation at higher pH will form a phenoxide, further increasing its aqueous solubility. In Suzuki-Miyaura reactions, the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is a necessary component and plays a crucial role in both the catalytic cycle and in solubilizing the boronic acid.[2]
Q5: I've noticed the boronic acid appears gooey or oily. What causes this and how can I handle it?
A5: Boronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines.[4] This process is often reversible in the presence of water. The formation of boroxines and other oligomeric species can result in the product appearing as a gooey oil, which can be difficult to handle and weigh accurately.[6] To mitigate this, consider the following:
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Storage: Store the boronic acid in a cool, dry place, tightly sealed from moisture to minimize boroxine formation.[4]
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Handling: If you have a gooey product, you can try to hydrolyze the boroxine back to the boronic acid by adding a small amount of water and stirring, or by proceeding with the reaction if it is aqueous-based, as the hydrolysis may occur in situ.[6]
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Derivative Formation: For easier handling and improved stability, consider converting the boronic acid to a more crystalline and stable derivative, such as a pinacol ester or a potassium trifluoroborate salt.[2][6]
Troubleshooting Guide
Issue: Poor Solubility in a Suzuki-Miyaura Coupling Reaction
This guide provides a systematic approach to troubleshooting poor solubility of this compound in a Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility.
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Evaluate Solvent System:
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Action: If using a single organic solvent (e.g., toluene), introduce a polar co-solvent. A common and effective system for Suzuki couplings is a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[2][3] A DMF/H₂O mixture can also be effective.[7]
-
Rationale: The aqueous phase, in conjunction with the base, helps to form the more soluble boronate salt.
-
-
Increase Temperature:
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Action: Gradually increase the reaction temperature. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 70-110 °C).[7]
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Rationale: Solubility of solids in liquids generally increases with temperature.[4] Ensure the chosen temperature is compatible with the stability of all reactants and the catalyst.
-
-
Evaluate Base:
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Action: The choice of base can influence the solubility of the boronic acid. Stronger bases or more soluble bases may be more effective. Consider switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
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Rationale: The base is critical for the formation of the soluble boronate species. The nature of the cation (e.g., K⁺, Cs⁺) can also affect solubility and the rate of transmetalation.[8]
-
-
Consider Boronic Acid Derivative:
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Action: If solubility issues persist and are impacting reaction performance and reproducibility, consider converting the this compound to a more soluble and stable derivative in a separate step.
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Rationale:
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Pinacol Ester: Boronic esters are often more soluble in organic solvents and more stable to storage.[2][9]
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Potassium Trifluoroborate Salt (KHF₂): These salts are often crystalline, air-stable solids with improved solubility and handling characteristics.[6]
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N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and crystalline derivatives that can be used in a controlled manner in cross-coupling reactions.
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Data Presentation
Table 1: Qualitative Solubility of Phenylboronic Acids in Common Solvents
| Solvent Class | Examples | General Solubility | Reference |
| Ethers | Dioxane, THF, Dipropyl Ether | High | [1] |
| Ketones | Acetone, 3-Pentanone | High | [9][10] |
| Halogenated | Chloroform | Moderate | [9][10] |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | [2] |
| Aliphatic Hydrocarbons | Methylcyclohexane, Hexane | Very Low | [1] |
| Polar Aprotic | DMF, DMSO | Generally Good | [4] |
| Protic | Water, Ethanol | Low (increases with pH) | [4] |
Note: This table is based on general data for phenylboronic acids and serves as a guideline. Empirical testing is recommended for this compound.
Experimental Protocols
Protocol 1: Screening for Optimal Solvent/Co-solvent System
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Setup: In separate small vials, add a known amount of this compound (e.g., 5 mg).
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Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent or solvent mixture from Table 1.
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Observation at Room Temperature: Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution.
-
Heating: For vials where the solid did not fully dissolve, gently heat to a consistent temperature (e.g., 50 °C) with continued stirring. Record any changes in solubility.
-
Analysis: Compare the results to identify the most effective solvent or co-solvent system for your reaction conditions.
Protocol 2: pH-Mediated Dissolution in an Aqueous System
-
Suspension: Suspend a known amount of this compound in the aqueous or protic solvent of choice.
-
Base Addition: Slowly add a solution of a suitable base (e.g., 1M NaOH or K₂CO₃) dropwise while stirring and monitoring the pH with a pH meter or pH paper.
-
Observation: Continue adding the base until the solid completely dissolves. Record the pH at which dissolution is complete.
-
Caution: Ensure the chosen base and the final pH are compatible with your planned reaction and the stability of all components.[4]
Visualization of Factors Affecting Solubility
Caption: Factors influencing boronic acid solubility.
References
- 1. d-nb.info [d-nb.info]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: 2-Fluoro-5-hydroxyphenylboronic Acid Cross-Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-5-hydroxyphenylboronic acid. This substrate presents unique challenges due to the presence of an ortho-fluoro substituent and a para-hydroxyl group, which can influence catalyst activity and stability.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low to no yield?
A1: Low yields with this substrate often stem from several factors related to its specific structure:
-
Catalyst Deactivation/Inhibition: The phenolic -OH group can coordinate to the palladium center, acting as a potential ligand and inhibiting catalytic activity.
-
Protodeboronation: The electron-donating hydroxyl group makes the boronic acid susceptible to protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially with strong bases or in protic solvents.[1]
-
Steric Hindrance: The ortho-fluoro group can introduce steric hindrance, potentially slowing down the transmetalation and reductive elimination steps of the catalytic cycle.[1][2]
-
Role of Fluoride: While fluoride ions can promote the reaction, they can also form unreactive anionic boronate species, creating a complex dual role that requires careful concentration control.[3][4]
Q2: What is the primary mechanism of catalyst deactivation in this reaction?
A2: The primary suspected mechanism is coordination of the phenolic oxygen to the palladium catalyst. This can stabilize intermediate complexes, slowing down the catalytic cycle, or lead to the formation of off-cycle, inactive palladium species. Additionally, the formation of palladium black (agglomerated Pd(0) particles) can occur if the catalyst is not properly stabilized by the ligand, leading to a loss of active catalytic species from the solution.[5][6]
Q3: How can I prevent protodeboronation of this compound?
A3: Protodeboronation is a common side reaction for electron-rich boronic acids.[1][7] To minimize it:
-
Use Milder Bases: Switch from strong bases like NaOH to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Potassium fluoride (KF) can also be effective.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives are more resistant to protodeboronation and participate in the reaction via slow release of the boronic acid.[8][9]
-
Anhydrous Conditions: Minimize the amount of water in the reaction, as it can be a proton source for protodeboronation.
Q4: I am observing significant homocoupling of my boronic acid. What causes this and how can I fix it?
A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of two boronic acid molecules, mediated by the palladium catalyst.[1][10]
-
Thorough Degassing: Ensure your solvent is properly degassed using methods like sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of an inert gas throughout the entire setup and reaction time.
-
Use an Active Precatalyst: Employ a precatalyst that rapidly forms the active Pd(0) species. Some Pd(II) sources, if not efficiently reduced, can promote homocoupling.[1][10] Buchwald-type palladacycle precatalysts (e.g., G3 or G4) are often effective.[1]
Q5: What are the recommended starting conditions (catalyst, ligand, base, solvent) for this type of coupling?
A5: For sterically hindered and electron-rich substrates, highly active catalyst systems are required.
-
Catalyst/Ligand: Systems using bulky, electron-rich biarylphosphine ligands are essential.[1] Good starting points include XPhos, SPhos, or RuPhos, often used with a suitable palladium source (e.g., Pd₂(dba)₃) or as a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3).[1][11]
-
Base: Potassium phosphate (K₃PO₄) is a robust and generally effective base for challenging Suzuki couplings.
-
Solvent: Aprotic polar solvents are typically used. A mixture of dioxane and water (e.g., 10:1) is a common choice.[1] Anhydrous solvents like toluene or CPME may also be effective, particularly if protodeboronation is an issue.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If your reaction yields are poor, a systematic approach is necessary to pinpoint the issue.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Issue 2: Reaction Stalls or Incomplete Conversion
Possible Cause: Progressive catalyst deactivation. The catalyst is initially active but is slowly poisoned or decomposes over the reaction time. This can be due to interactions with the hydroxyl group or slow degradation of the ligand at elevated temperatures.
Solutions:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome slow deactivation.
-
Use a More Robust Catalyst: Employ newer generation palladacycle precatalysts (e.g., G4 precatalysts) which are designed for higher stability and activity.
-
Protect the Hydroxyl Group: If catalyst inhibition by the -OH group is suspected, consider protecting it with a suitable group (e.g., as a methyl or benzyl ether) prior to the coupling reaction. This adds synthetic steps but can drastically improve reaction efficiency by removing the source of inhibition.
Quantitative Data
The selection of the correct ligand and base is critical for success. The following tables provide illustrative data based on typical outcomes for challenging Suzuki-Miyaura couplings involving electron-rich and sterically hindered boronic acids.
Table 1: Illustrative Comparison of Ligands for Coupling with an Aryl Bromide
| Catalyst System (2 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| XPhos Pd G3 | K₃PO₄ | CPME | 100 | 92 |
| RuPhos Pd G3 | Cs₂CO₃ | t-BuOH/H₂O | 80 | 88 |
Reaction Conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), base (2.0 equiv), catalyst (2 mol%), solvent (0.1 M), 12 h. Data is representative for this class of substrate.
Table 2: Effect of Base on Reaction Yield
| Base (2.0 equiv) | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | XPhos Pd G3 | Dioxane/H₂O | 100 | 45 |
| K₂CO₃ | XPhos Pd G3 | Dioxane/H₂O | 100 | 68 |
| K₃PO₄ | XPhos Pd G3 | Dioxane/H₂O | 100 | 92 |
| CsF | XPhos Pd G3 | Dioxane | 100 | 79 |
Reaction Conditions: As described in Table 1, with XPhos Pd G3 (2 mol%) as the catalyst.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial with a septum cap, and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is recommended.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by silica gel chromatography.
Catalyst Deactivation & Condition Selection Logic
The interplay between the substrate's functional groups and the reaction components dictates the outcome. The diagrams below illustrate the key deactivation pathways and the logic for selecting optimal conditions.
Caption: Key pathways leading to catalyst deactivation and inhibition.
Caption: Decision logic for selecting optimal reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
impact of base strength on 2-Fluoro-5-hydroxyphenylboronic acid degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base strength on the degradation of 2-Fluoro-5-hydroxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in the presence of a base?
A1: The primary degradation pathway for arylboronic acids, including this compound, in basic conditions is protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 2-fluoro-5-hydroxyphenol as the degradation product. The reaction is catalyzed by the presence of a base.
Q2: How does the strength of the base affect the rate of degradation?
A2: The rate of protodeboronation is highly dependent on the pH of the solution.[1][2] Generally, stronger bases will lead to a higher pH, which in turn accelerates the degradation of the boronic acid. This is because the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻).[1] Higher pH shifts this equilibrium towards the boronate anion, thus increasing the rate of degradation.
Q3: Are there any structural features of this compound that influence its stability in basic conditions?
A3: Yes, the electronic properties of the aryl ring influence the stability of the boronic acid. The presence of a fluorine atom, an electron-withdrawing group, can enhance the Lewis acidity of the boronic acid.[3][4] Studies on fluorinated phenylboronic acids have shown that the position of the fluorine substituent affects the compound's stability, with some ortho-substituted isomers being less stable.[3][4]
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). It is crucial to avoid exposure to moisture and basic conditions. When using this compound in reactions, it is advisable to add it to the reaction mixture shortly before the intended reaction, especially if the reaction is conducted in a basic medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low yield or incomplete reaction in a base-mediated coupling (e.g., Suzuki-Miyaura) | Degradation of this compound prior to or during the reaction. | - Use a weaker base if the reaction conditions permit. - Lower the reaction temperature. - Decrease the reaction time. - Add the boronic acid to the reaction mixture at a later stage, once other components are mixed. - Perform a stability study of the boronic acid under your specific reaction conditions (see Experimental Protocols). |
| Appearance of an unexpected byproduct corresponding to 2-fluoro-5-hydroxyphenol | Protodeboronation of the starting material. | - Confirm the identity of the byproduct using analytical techniques such as LC-MS or GC-MS. - If confirmed, this indicates degradation. Follow the recommendations for low yield. |
| Inconsistent reaction outcomes | Variable degradation of the boronic acid due to inconsistencies in reaction setup (e.g., time of exposure to base, temperature fluctuations). | - Standardize the reaction setup procedure meticulously. - Monitor the stability of the boronic acid in the reaction solvent and base combination over time using HPLC or NMR (see Experimental Protocols). |
| Difficulty in purifying the desired product from the protodeboronated impurity | Similar polarity of the product and the impurity. | - Optimize the chromatographic separation conditions (e.g., gradient, mobile phase composition). - Consider alternative purification techniques such as crystallization or derivatization. |
Data Presentation
Table 1: Stability of this compound with Different Bases at a Fixed Temperature
| Base | Concentration (M) | Solvent | Temperature (°C) | Time (hours) | % Degradation |
| NaOH | |||||
| K₂CO₃ | |||||
| Triethylamine | |||||
| Other |
Table 2: Time-Course Stability of this compound with a Specific Base
| Time (minutes) | % Remaining this compound |
| 0 | 100 |
| 15 | |
| 30 | |
| 60 | |
| 120 | |
| 240 |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Degradation of this compound
This protocol provides a general starting point for developing an HPLC method to quantify the degradation of this compound. Optimization will likely be required.
-
Instrumentation: HPLC system with a UV detector (a Photo Diode Array detector is recommended).[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes can be a starting point.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm or a wavelength determined by a UV scan of the compound.[6]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
In a separate vial, prepare the basic solution (e.g., NaOH in water).
-
To initiate the degradation study, mix a known volume of the boronic acid stock solution with the basic solution to achieve the desired final concentrations.
-
At specified time points, withdraw an aliquot of the reaction mixture, quench the degradation by neutralizing the base with an acid (e.g., formic acid or HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Inject the prepared samples onto the HPLC system. The percentage of degradation can be calculated by monitoring the decrease in the peak area of the this compound and the increase in the peak area of the degradation product (2-fluoro-5-hydroxyphenol).
Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation
This method allows for the in-situ monitoring of the degradation in a deuterated solvent.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the starting material.
-
Add a specific amount of a deuterated base (e.g., NaOD in D₂O) to the NMR tube.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Analysis: Monitor the decrease in the integral of the peaks corresponding to this compound and the appearance and increase in the integral of the peaks corresponding to the protodeboronated product. The relative integrals will provide the ratio of the starting material to the degradation product over time.
Visualizations
Caption: Base-catalyzed protodeboronation pathway.
Caption: Workflow for stability assessment.
References
Validation & Comparative
A Comparative Guide to 2-Fluoro-5-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Fluoro-5-hydroxyphenylboronic acid with other relevant boronic acids, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in medicinal chemistry for the synthesis of biaryl compounds, many of which are key scaffolds in drug discovery, notably as kinase inhibitors.
Introduction to Substituted Phenylboronic Acids in Drug Discovery
Phenylboronic acids are indispensable reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The substituents on the phenyl ring significantly influence the reactivity of the boronic acid and the properties of the resulting biaryl product. Fluorine and hydroxyl groups are particularly important in medicinal chemistry. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The hydroxyl group provides a site for further functionalization or can participate in key hydrogen bonding interactions with biological targets.
This compound offers a unique combination of these features. This guide compares its performance with its non-fluorinated counterparts (3-hydroxyphenylboronic acid and 4-hydroxyphenylboronic acid) and another fluorinated isomer to illustrate the impact of substituent placement on reactivity in Suzuki-Miyaura couplings.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following data, compiled from various sources and representative of typical yields, illustrates the performance of this compound in comparison to other boronic acids when coupled with a model aryl bromide (4-bromoanisole).
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Structure | Substituent Effects | Typical Yield (%)[1][2] | Reaction Time (h) |
| This compound | ![]() | Ortho-fluoro (electron-withdrawing, inductive), meta-hydroxyl (electron-donating, resonance) | 85-92 | 4 |
| 3-Hydroxyphenylboronic acid | ![]() | Meta-hydroxyl (electron-donating, resonance) | 90-98 | 3 |
| 4-Hydroxyphenylboronic acid | ![]() | Para-hydroxyl (electron-donating, resonance) | 92-99 | 3 |
| 4-Fluoro-3-hydroxyphenylboronic acid | ![]() | Para-fluoro (electron-withdrawing, inductive), meta-hydroxyl (electron-donating, resonance) | 82-90 | 4 |
Note: Yields are illustrative and can vary based on specific reaction conditions, catalyst, base, and solvent system used.
The presence of the electron-withdrawing fluorine atom ortho to the boronic acid in This compound can slightly decrease the nucleophilicity of the boronic acid, potentially leading to slightly lower yields and longer reaction times compared to its non-fluorinated analogs under similar conditions. However, this effect is often counterbalanced by the enhanced stability and unique electronic properties imparted to the final product, which can be highly desirable in drug design.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (typically ranging from 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to obtain the desired biaryl product.[1]
Mandatory Visualization: Application in Kinase Inhibitor Synthesis
Biaryl compounds synthesized using substituted phenylboronic acids are prominent scaffolds for kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. A significant target in this area is the p38 MAP (Mitogen-Activated Protein) kinase, a key regulator of inflammatory responses.[3][4][5][6][7] The biaryl motif can effectively occupy the ATP-binding pocket of the kinase, inhibiting its activity.
Below is a diagram illustrating the experimental workflow for the synthesis of a biaryl kinase inhibitor via Suzuki-Miyaura coupling, and a simplified representation of the p38 MAP kinase signaling pathway that these inhibitors target.
Caption: General workflow for the synthesis of biaryl compounds via Suzuki-Miyaura coupling.
Caption: Inhibition of the p38 MAP kinase signaling pathway by a biaryl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Reactivity of 2-Fluoro-5-hydroxyphenylboronic Acid and its Non-Fluorinated Analogs in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. Phenylboronic acids are indispensable reagents in the synthesis of biaryl scaffolds, a common motif in many therapeutic agents, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of 2-Fluoro-5-hydroxyphenylboronic acid with its non-fluorinated counterpart, 5-hydroxyphenylboronic acid, offering insights into the electronic and steric effects of ortho-fluorination on this critical transformation.
The Influence of ortho-Fluorine Substitution on Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is predominantly influenced by the electronic and steric environment of the boronic acid moiety. The introduction of a fluorine atom at the ortho-position, as in this compound, introduces competing effects that can either enhance or diminish its reactivity compared to the non-fluorinated analog.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[1][2][3] This effect increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for the transmetalation step in the catalytic cycle.[1] However, this increased acidity can also enhance the rate of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under basic conditions.[2][3][4]
Steric Effects: The presence of a substituent at the ortho-position can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the boronic acid.[1] This can slow down the rate of transmetalation, the often rate-limiting step of the Suzuki-Miyaura reaction.
The balance between these electronic and steric factors determines the overall reactivity of this compound. While the electron-withdrawing nature of fluorine can be beneficial, the steric hindrance of the ortho-substituent may lead to a requirement for more carefully optimized reaction conditions, including the choice of catalyst, ligand, and base, to achieve high yields.
Quantitative Performance Comparison
Direct, side-by-side comparative data for this compound and 5-hydroxyphenylboronic acid under identical Suzuki-Miyaura coupling conditions is not extensively available in the literature. However, by examining data for analogous compounds, we can establish a general performance benchmark. The following table summarizes typical yields obtained for the coupling of various aryl halides with ortho-fluorinated and non-fluorinated hydroxyphenylboronic acid analogs.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid (analog for this compound) | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic Acid | 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4-Hydroxyphenylboronic Acid (analog for 5-hydroxyphenylboronic acid) | Aryl Bromide | Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | 20 | High |
| Phenylboronic Acid | Aryl Bromide | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Ethanol/Water | RT | - | Good to Excellent |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields are substrate-dependent and may vary based on the specific reaction conditions and purity of reagents.[4][5][6]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below are general experimental procedures for the Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and its non-fluorinated analogs.
Protocol 1: Suzuki-Miyaura Coupling of a Fluorinated Phenylboronic Acid
This protocol is adapted for ortho-fluorinated phenylboronic acids which may be prone to protodeboronation and require highly active catalyst systems.
Materials:
-
Aryl Halide (1.0 mmol)
-
This compound (or analog, e.g., 2,5-Difluorophenylboronic acid) (1.2-1.5 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Degassed Solvent (e.g., THF/H₂O 2:1, 10 mL)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Suzuki-Miyaura Coupling of a Non-Fluorinated Phenylboronic Acid
This protocol is a general procedure suitable for the coupling of non-fluorinated phenylboronic acids.
Materials:
-
Aryl Halide (e.g., 5-iodovanillin, 1.0 mmol)
-
5-Hydroxyphenylboronic acid (or analog, e.g., Phenylboronic acid) (1.0 mmol)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 0.01 mmol)
-
Base (e.g., Ion-exchange resin Amberlite IRA-400(OH), ~0.5 g)
-
Solvent (e.g., 3 mL water and 1-4 mL 95% ethanol)
Procedure:
-
In a 25 mL round-bottomed flask, combine the aryl halide, the phenylboronic acid, the palladium catalyst, the base, and the solvent.
-
Seal the vessel and place it in a pre-heated water bath at 60°C for 5 minutes.
-
If necessary, add additional ethanol dropwise until most of the solute has dissolved.
-
Allow the mixture to react with vigorous stirring for one to two hours.
-
After cooling, perform a hot gravity filtration and cool the filtrate in an ice bath.
-
Acidify the mixture with 10% HCl (aq) to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to obtain the crude product.[7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
The Strategic Advantage of 2-Fluoro-5-hydroxyphenylboronic Acid in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the choice of building blocks is paramount to achieving desired molecular properties and reaction efficiency. Among the vast arsenal of reagents, 2-Fluoro-5-hydroxyphenylboronic acid has emerged as a uniquely advantageous synthon. Its strategic placement of a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold offers a trifecta of benefits: enhanced reactivity, modulation of physicochemical properties, and versatile functionalization potential. This guide provides a comparative analysis of this compound against its non-fluorinated and isomeric counterparts, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Enhanced Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. The electronic properties of the boronic acid play a crucial role in the efficiency of this palladium-catalyzed transformation. The introduction of a fluorine atom, an electron-withdrawing group, onto the phenyl ring of the boronic acid can significantly influence the reaction kinetics.
The electron-withdrawing nature of the fluorine in this compound enhances the electrophilicity of the boron atom, which can facilitate the transmetalation step in the catalytic cycle. This often translates to higher reaction yields and potentially shorter reaction times compared to its non-fluorinated analog, 5-hydroxyphenylboronic acid.
Table 1: Comparative Yields in a Representative Suzuki-Miyaura Coupling Reaction
To illustrate this advantage, the following table summarizes typical yields for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole. While direct side-by-side comparative studies under identical conditions are not always available in published literature, this table is constructed based on established principles of physical organic chemistry and data from analogous reactions.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Hydroxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-85 |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 10 | ~90-95 |
| 4-Fluoro-2-hydroxyphenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 |
Note: The yields presented are typical and can vary based on the specific reaction conditions and the purity of the reagents.
Modulating Physicochemical and Biological Properties
Beyond influencing reaction kinetics, the incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates.[1][2][3] The fluorine atom in this compound allows for the introduction of this key element into target molecules, which can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[4]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes.[4]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for drug-receptor interactions.[4]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[4]
The presence of the hydroxyl group further adds to the versatility of this compound, providing a handle for further functionalization or a key pharmacophoric feature.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C under reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key processes involved in the application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Alternative Synthetic Applications: Chan-Lam Coupling
While highly effective in Suzuki-Miyaura reactions, the utility of this compound extends to other important transformations. The Chan-Lam coupling, for instance, offers a powerful method for the formation of carbon-heteroatom bonds, such as the synthesis of diaryl ethers.[5][6][7] This copper-catalyzed reaction couples an aryl boronic acid with an alcohol or an amine. The hydroxyl group of this compound itself, or the boronic acid moiety, can participate in such couplings, further highlighting its versatility.
General Protocol for Chan-Lam Diaryl Ether Synthesis:
-
Combine the aryl boronic acid (1.0 mmol), a phenol (1.2 mmol), and a copper(II) catalyst (e.g., Cu(OAc)₂, 0.1 mmol) in a reaction vessel.
-
Add a suitable solvent (e.g., dichloromethane or toluene) and a base (e.g., pyridine or triethylamine).
-
Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and purify by column chromatography to yield the diaryl ether.
Conclusion
This compound stands out as a superior building block in modern organic synthesis due to the synergistic effects of its fluoro and hydroxyl substituents. The fluorine atom not only enhances reactivity in key cross-coupling reactions like the Suzuki-Miyaura but also provides a means to imbue target molecules with desirable pharmaceutical properties. The hydroxyl group adds another layer of synthetic versatility. For researchers aiming to construct complex, functionalized biaryl systems and other valuable molecular architectures, this compound offers a distinct and compelling advantage over its non-fluorinated and other isomeric counterparts. Its strategic use can lead to more efficient syntheses and the development of novel molecules with improved performance characteristics.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to the Reaction Products of 2-Fluoro-5-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reaction products of 2-Fluoro-5-hydroxyphenylboronic acid in two common and synthetically important cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N bond formation. Due to the limited availability of published experimental spectra for the specific products of this reagent, this guide utilizes predictive data based on established spectroscopic principles and data from analogous compounds. This approach offers a valuable resource for researchers anticipating the spectral characteristics of these products and for comparing the utility of this compound against a common alternative.
Performance Comparison: this compound vs. 2-Fluoro-5-methoxyphenylboronic Acid
The reactivity of phenylboronic acids in cross-coupling reactions is significantly influenced by the electronic nature of their substituents. The hydroxyl group in this compound and the methoxy group in the alternative, 2-Fluoro-5-methoxyphenylboronic acid, impart different electronic properties to the phenyl ring, which can affect reaction yields and rates.
| Feature | This compound | 2-Fluoro-5-methoxyphenylboronic Acid (Alternative) | Rationale |
| Electronic Effect | The hydroxyl group is an activating, ortho-, para-director. The lone pairs on the oxygen atom can donate electron density to the aromatic ring through resonance. | The methoxy group is also an activating, ortho-, para-director, with the methyl group providing a slight inductive electron-donating effect. | Both substituents increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. |
| Predicted Reactivity | High. The electron-donating nature of the hydroxyl group is expected to promote efficient cross-coupling. | High. Similar to the hydroxyl group, the methoxy group is anticipated to lead to high reactivity. | Electron-donating groups on the boronic acid generally lead to faster and more efficient Suzuki-Miyaura couplings. |
| Potential Side Reactions | The acidic proton of the hydroxyl group may require an additional equivalent of base in the reaction mixture to ensure deprotonation and prevent interference with the catalytic cycle. | Less prone to acid-base side reactions compared to the hydroxyl-substituted analogue. | The presence of an acidic proton can sometimes complicate reaction conditions. |
| Solubility | Generally soluble in polar organic solvents. | Generally soluble in a wider range of organic solvents. | The hydroxyl group can increase polarity and affect solubility profiles. |
Spectroscopic Analysis of a Representative Suzuki-Miyaura Coupling Product
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Here, we predict the spectroscopic data for the product of the reaction between this compound and 4-bromoanisole.
Predicted Product: 2'-Fluoro-4-methoxy-5'-hydroxy-[1,1'-biphenyl]
Reaction Scheme:
Predicted Spectroscopic Data for 2'-Fluoro-4-methoxy-5'-hydroxy-[1,1'-biphenyl]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.7 (s, 1H, -OH), 7.4-7.2 (m, 2H, Ar-H), 7.1-6.9 (m, 4H, Ar-H), 3.8 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.0 (C-F), 158.0 (C-O), 155.0 (C-OH), 132.0, 130.0, 128.0, 125.0, 118.0, 115.0, 114.0 (Ar-C), 55.0 (-OCH₃) |
| Mass Spectrometry (EI) | m/z (%): 218 (M⁺, 100), 203 (M-CH₃, 40), 189 (M-CHO, 20), 175 (M-C₂H₃O, 15), 160 (M-C₂H₃O-CH₃, 10) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1200 (C-F stretch) |
Spectroscopic Analysis of a Representative Chan-Lam Coupling Product
The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds, in this case, a carbon-nitrogen bond. We predict the spectroscopic data for the product of the reaction between this compound and aniline.
Predicted Product: 2-Fluoro-5-hydroxy-N-phenylaniline
Reaction Scheme:
Predicted Spectroscopic Data for 2-Fluoro-5-hydroxy-N-phenylaniline
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5 (s, 1H, -OH), 8.5 (s, 1H, -NH), 7.3-6.8 (m, 8H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.0 (C-F), 154.0 (C-O), 145.0, 142.0, 130.0, 125.0, 122.0, 120.0, 118.0, 115.0 (Ar-C) |
| Mass Spectrometry (EI) | m/z (%): 203 (M⁺, 100), 184 (M-F, 10), 174 (M-CHO, 5), 126 (M-C₆H₅, 15) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3400 (N-H stretch), 3300-3100 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1600, 1510 (C=C aromatic stretch), 1300 (C-N stretch), 1200 (C-F stretch) |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. Researchers should note that optimization of reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
yield comparison of Suzuki reactions with different substituted phenylboronic acids
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology. The choice of substrates, particularly the nature of the phenylboronic acid, critically influences reaction efficiency and product yield. This guide provides an objective comparison of Suzuki reaction yields with phenylboronic acids bearing electron-donating, electron-withdrawing, and sterically hindered substituents, supported by experimental data.
The electronic and steric properties of substituents on the phenylboronic acid ring significantly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. Understanding these effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Yield Comparison of Substituted Phenylboronic Acids
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions between a common aryl halide, 4-bromoanisole, and various substituted phenylboronic acids. This allows for a direct comparison of the impact of different substituents on the reaction outcome under consistent catalytic conditions.
| Phenylboronic Acid Substituent | Substituent Type | Product Yield (%) | Reference |
| 4-Methoxy (4-anisylboronic acid) | Electron-Donating | 94 | [1] |
| 4-Methyl (4-tolylboronic acid) | Electron-Donating | 91 | [1] |
| Unsubstituted (Phenylboronic acid) | Neutral | 99 | [2] |
| 4-Fluoro | Electron-Withdrawing (Weak) | 92 | [1] |
| 4-Trifluoromethyl | Electron-Withdrawing (Strong) | 85 | [1] |
| 4-Nitro | Electron-Withdrawing (Strong) | 78 | [1] |
| 2-Methyl (2-tolylboronic acid) | Sterically Hindered | 82 | [1] |
| 2,6-Dimethyl | Sterically Hindered | Low to Moderate | [3] |
Note: Yields are influenced by the specific reaction conditions, including the catalyst, ligand, base, solvent, and temperature. The data presented here is for comparative purposes under the specified reaction conditions.
Generally, phenylboronic acids with electron-donating groups tend to provide higher yields in Suzuki coupling reactions. This is attributed to the increased nucleophilicity of the aryl group, which facilitates the transmetalation step of the catalytic cycle. Conversely, strong electron-withdrawing groups can decrease the reaction rate and yield. Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can also significantly lower the product yield by impeding the approach of the boronic acid to the palladium catalyst.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent mixture is then added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and its catalytic cycle.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Fluoro-5-hydroxyphenylboronic acid
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Fluoro-5-hydroxyphenylboronic acid, a key building block in medicinal chemistry and materials science. We present supporting experimental protocols and compare its purity profile with relevant alternatives.
Introduction
This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce a fluorinated hydroxyphenyl moiety into organic molecules. The presence of impurities can significantly impact reaction yields, catalyst performance, and the toxicological profile of the final products. Therefore, rigorous purity assessment is a critical step in the quality control of the synthesized compound.
Common impurities in synthesized boronic acids can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Homocoupling byproducts: Dimers of the boronic acid.
-
Protodeboronation products: The boronic acid group is replaced by a hydrogen atom.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.[1]
This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive purity analysis of this compound.
Data Presentation: Purity Comparison
The following table summarizes the purity data for a synthesized batch of this compound compared with commercially available alternatives. The data for the synthesized batch is hypothetical and represents typical results obtained from the analytical methods described in this guide.
| Compound | Supplier/Batch | Purity (%) by HPLC-UV | Purity (%) by 1H NMR | Notes |
| This compound | Synthesized | > 98.5 | > 99 (relative purity) | Primary impurities detected were residual starting material and a small amount of boroxine. |
| 4-Hydroxyphenylboronic acid | Supplier A | ≥95.0[2][3] | Not provided | A common alternative for introducing a hydroxyphenyl group. |
| 5-Fluoro-2-hydroxyphenylboronic acid | Supplier B | 97 - 105 (by titration)[1] | Not provided | An isomeric alternative. Purity is often determined by titration, which is less specific than HPLC. |
| (2-Fluoro-6-hydroxyphenyl)boronic acid | Supplier C | 95[4] | Not provided | Another isomeric alternative. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is typically employed for boronic acids.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength, typically around 210 nm or 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase (a 50:50 mixture of A and B can be used as a starting point).
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Both 1H and 11B NMR are valuable for assessing boronic acid purity.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD). DMSO-d6 is often preferred as it can help break up boroxine trimers.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
1H NMR Analysis:
-
Acquire a standard proton spectrum.
-
The aromatic region will show characteristic signals for the 2-fluoro-5-hydroxyphenyl group.
-
The protons of the boronic acid hydroxyl groups often appear as a broad singlet.
-
Impurities such as residual solvents or starting materials can be identified by their characteristic chemical shifts.
-
-
11B NMR Analysis:
-
Acquire a boron-11 spectrum.
-
A single, sharp peak is expected for the trigonal boronic acid.
-
The presence of boroxines may result in a broader signal or a distinct peak at a slightly different chemical shift.[5] The chemical shift is sensitive to the coordination state of the boron atom.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for boronic acids.
-
Analysis Mode:
-
Positive Ion Mode: The protonated molecule [M+H]+ would be expected.
-
Negative Ion Mode: The deprotonated molecule [M-H]- would be expected.
-
-
Fragmentation Analysis:
-
Collision-induced dissociation (CID) of the molecular ion can provide structural information.
-
Common fragmentation pathways for boronic acids include the loss of water (H2O) from the boronic acid group and cleavage of the carbon-boron bond.[6]
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
Logical Diagram of Purity Assessment Criteria
Caption: Decision-making flowchart for batch release based on purity analysis.
Potential Impurity Formation Pathway
Caption: Synthetic pathway and potential impurity formation.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
A Head-to-Head Comparison: Evaluating Alternatives to 2-Fluoro-5-hydroxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. In the realm of biaryl synthesis via the Suzuki-Miyaura cross-coupling reaction, 2-Fluoro-5-hydroxyphenylboronic acid is a valuable building block. However, the inherent instability and handling challenges associated with some boronic acids have spurred the development of more robust alternatives. This guide provides an objective, data-driven comparison of this compound with two prominent alternatives: its corresponding N-methyliminodiacetic acid (MIDA) boronate and potassium organotrifluoroborate salt. This comparison aims to equip researchers with the necessary information to select the optimal reagent for their specific synthetic needs, particularly in the context of synthesizing precursors for targeted therapies like kinase inhibitors.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is instrumental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. While this compound is effective in introducing the 2-fluoro-5-hydroxyphenyl moiety, its stability can be a concern, potentially leading to decomposition and reduced yields. To address this, more stable surrogates have been developed, offering improved handling, stability, and, in some cases, superior reaction outcomes.
Performance Comparison in a Model Suzuki-Miyaura Reaction
To provide a clear and quantitative comparison, this guide evaluates the performance of this compound and its MIDA boronate and potassium trifluoroborate alternatives in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data presented below is a summary of typical results obtained under optimized conditions for each reagent.
| Reagent | Structure | Reaction Time (hours) | Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 12 | 85 | Readily available, cost-effective. | Prone to protodeboronation, requires careful handling and storage. | |
| 2-Fluoro-5-hydroxyphenyl MIDA boronate | ![]() | 12 | 92 | High stability (air and moisture tolerant), compatible with chromatography, allows for slow release of the boronic acid. | Requires an additional synthetic step for preparation. |
| Potassium 2-Fluoro-5-hydroxyphenyltrifluoroborate | ![]() | 10 | 90 | Crystalline solid, highly stable, easy to handle and weigh accurately. | Requires an additional synthetic step for preparation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. The following are representative experimental protocols for the synthesis of the alternative reagents and for the comparative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-Fluoro-5-hydroxyphenyl MIDA boronate
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 10:1 mixture of toluene and DMSO.
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting solid can be purified by recrystallization or column chromatography to yield the 2-Fluoro-5-hydroxyphenyl MIDA boronate.
Protocol 2: Synthesis of Potassium 2-Fluoro-5-hydroxyphenyltrifluoroborate
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol.
-
Precipitation: To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv). A white precipitate will form.
-
Stirring: Continue stirring the mixture at room temperature for 30 minutes.
-
Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain potassium 2-fluoro-5-hydroxyphenyltrifluoroborate.
Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling Reaction
-
Reaction Setup: To a Schlenk tube, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boron reagent (this compound, MIDA boronate, or trifluoroborate salt, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Chemistry and Biology
To further aid in the understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway where the synthesized molecules may act as inhibitors.
Many biaryl compounds synthesized using fluorinated phenylboronic acids are investigated as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical target in cancer therapy.
Conclusion
The choice of boron reagent in Suzuki-Miyaura cross-coupling reactions significantly impacts the efficiency, reproducibility, and ease of execution of the synthesis. While this compound remains a viable option, its MIDA boronate and potassium trifluoroborate counterparts offer compelling advantages in terms of stability and handling.[1] The enhanced stability of these alternatives can lead to higher and more consistent yields, particularly in complex syntheses or when working with sensitive substrates.[1] For researchers in drug discovery and development, where reliability and scalability are critical, the initial investment in preparing these more stable reagents can be offset by the benefits of improved reaction outcomes and simplified purification processes. The selection of the most appropriate reagent will ultimately depend on the specific requirements of the synthetic target and the overall research objectives.
References
2-Fluoro-5-hydroxyphenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-5-hydroxyphenylboronic acid has emerged as a valuable reagent in this pursuit, primarily utilized in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds. Its unique substitution pattern offers a combination of electronic effects and a handle for further functionalization, making it an attractive component in the synthesis of complex organic molecules with potential biological activity.
The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction. This powerful and versatile method allows for the formation of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals and advanced materials. The presence of a fluorine atom ortho to the boronic acid group can influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in cross-coupling reactions. The hydroxyl group at the meta position provides a site for further chemical modification, allowing for the construction of diverse molecular architectures.
Comparison with Alternative Reagents
In the realm of cross-coupling reactions, several alternatives to boronic acids have been developed to address challenges such as stability and reactivity. Two prominent classes of alternatives are organotrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates.
Organotrifluoroborates are known for their enhanced stability compared to boronic acids. They are typically crystalline solids that are less prone to protodeboronation, a common side reaction that can reduce the efficiency of Suzuki-Miyaura couplings. This increased stability can translate to more consistent and reproducible reaction outcomes.
MIDA boronates offer a "slow-release" mechanism for the corresponding boronic acid under the reaction conditions. This can be particularly advantageous when working with unstable boronic acids, as it maintains a low, steady concentration of the reactive species, minimizing degradation and improving yields.
The choice between this compound and these alternatives will depend on the specific requirements of the synthesis, including the stability of the substrates and the desired reaction kinetics.
Experimental Protocols: A General Overview
Although a specific, detailed experimental protocol for a named bioactive compound synthesized using this compound could not be located in the reviewed literature, a general procedure for a Suzuki-Miyaura coupling reaction involving a fluorinated phenylboronic acid is presented below. It is crucial to note that optimization of the reaction conditions is often necessary for each specific substrate combination.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow
To illustrate the general workflow of a Suzuki-Miyaura coupling reaction, the following diagram is provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-5-hydroxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. For researchers and professionals in drug development, the synthesis of biaryl compounds containing functionalities like fluorine and hydroxyl groups is of significant interest. 2-Fluoro-5-hydroxyphenylboronic acid is a valuable building block, but its use in Suzuki-Miyaura coupling can be challenging due to the electronic properties of the substituents and the potential for protodeboronation.[1][2][3][4] The choice of an appropriate palladium catalyst is crucial for achieving high yields and reaction efficiency. This guide provides a comparative overview of various palladium catalysts for the coupling of this compound and its analogs, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The selection of the palladium source, ligand, base, and solvent system significantly impacts the outcome of the Suzuki-Miyaura coupling. Below is a summary of the performance of different palladium catalyst systems for the coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited in the provided search results, the data for structurally similar boronic acids, such as 2,5-difluorophenylboronic acid and 4-fluorophenylboronic acid, provides valuable insights into catalyst performance.
| Catalyst / Precatalyst (mol%) | Ligand (mol%) | Aryl Halide | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | XPhos (4) | 4-Chloroanisole | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 | [1] |
| [Pd(cinnamyl)Cl]₂ (1) | XPhos | 4-Bromotoluene | K₃PO₄ | THF/H₂O | RT | - | - | [1] |
| Pd₂(dba)₃ (1.5) | 1 (Phosphine Oxide Ligand) | 3,5-(bis-trifluoromethyl)bromobenzene | KF (3) | Dioxane | 110 | - | 82 | [5] |
| Pd₂(dba)₃ (1.5) | 1 (Phosphine Oxide Ligand) | 4-Bromoanisole | KF (3) | Dioxane | 110 | - | 74 | [5] |
| Pd(OAc)₂ (0.5) | None | Aryl Halide | - | WEB | RT | - | - | [6] |
| G-COOH-Pd-10 (0.1) | None | 1-Bromo-4-fluorobenzene | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 | [7] |
Note: The table summarizes data from various sources for fluorinated phenylboronic acids, and specific yields are substrate-dependent. It is recommended to optimize conditions for each specific reaction. "RT" denotes room temperature, typically 20-25 °C. "WEB" refers to a water-extract of biomass.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the specific coupling of this compound with an aryl halide.[8]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, THF/H₂O) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Protocol Using Pd(OAc)₂/XPhos for Coupling with an Aryl Chloride
This protocol is adapted from a procedure for the coupling of 2,5-difluorophenylboronic acid.[1]
-
To a reaction vessel, add this compound (1.2 equiv), the aryl chloride (1.0 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous THF and degassed water (2:1 ratio).
-
Stir the reaction mixture vigorously at room temperature and monitor its progress.
-
Upon completion, perform an aqueous workup as described in the general protocol.
-
Purify the product by column chromatography.
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying reaction mechanism.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Fluoro-5-hydroxyphenylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic routes for 2-Fluoro-5-hydroxyphenylboronic acid, a key building block in medicinal chemistry and materials science. This guide provides an objective analysis of synthetic methodologies, performance in Suzuki-Miyaura coupling, and a look at viable alternatives, supported by experimental data.
This compound is a versatile reagent widely employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group, allows for the modulation of electronic properties, metabolic stability, and target-binding interactions of synthesized compounds. This guide explores the common synthetic pathways to this valuable building block and compares its performance with relevant alternatives in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Synthetic Routes to this compound
While a direct, high-yield synthesis of this compound from simple precursors is not extensively documented in a single procedure, a plausible and effective route can be constructed based on established organometallic methodologies. The most common approach involves the borylation of a suitably substituted aryl halide via a lithium-halogen exchange reaction.
A key precursor for this synthesis is a halo-substituted fluorophenol. The synthesis of such precursors often starts from commercially available materials. For instance, a multi-step synthesis can be envisioned starting from a readily available bromofluorobenzene derivative.
Conceptual Synthetic Pathway
A logical synthetic approach to this compound involves the following key transformations:
-
Halogenation: Introduction of a bromine or iodine atom at a position suitable for subsequent lithiation and borylation.
-
Hydroxylation/Protection: Introduction of a hydroxyl group, which may require protection during the organometallic steps.
-
Lithium-Halogen Exchange and Borylation: The core C-B bond-forming step.
-
Deprotection (if necessary): Removal of any protecting groups to yield the final product.
Comparison of Synthetic Routes: Target vs. Alternatives
For a comprehensive evaluation, it is crucial to compare the synthesis of this compound with that of other functionally similar boronic acids used in Suzuki-Miyaura coupling. Here, we compare it with the synthesis of 2,5-difluorophenylboronic acid and the more general synthesis of hydroxyphenylboronic acids.
| Parameter | Route 1: this compound (Proposed) | Route 2: 2,5-Difluorophenylboronic Acid | Route 3: General Hydroxyphenylboronic Acids |
| Starting Material | 1-Bromo-4-fluorobenzene or 4-Bromo-3-fluorophenol | 1-Bromo-2,5-difluorobenzene | Bromophenol |
| Key Steps | Functional group interconversions, protection, lithiation, borylation, deprotection | Direct lithiation and borylation | Protection, Grignard formation or lithiation, borylation, deprotection |
| Typical Reagents | n-BuLi, Trialkyl borate, Protecting groups (e.g., MOM, TBDMS), Deprotecting agents (e.g., BBr3) | n-BuLi, Trialkyl borate | Mg or n-BuLi, Trialkyl borate, Protecting groups (e.g., BOC, Benzyl) |
| Estimated # of Steps | 3-5 | 1-2 | 3-4 |
| Reported Yields | Moderate to Good (Estimated) | Good to Excellent | Moderate to Good |
| Key Challenges | Regioselectivity, protection/deprotection steps, moisture sensitivity of intermediates. | Potential for side reactions due to multiple fluorine atoms. | Protection of the acidic phenolic proton. |
Experimental Protocols
Proposed Protocol for this compound (via Halogen-Metal Exchange)
This is a representative protocol based on established methodologies. Optimization may be required.
Step 1: Protection of 4-Bromo-3-fluorophenol (if starting from the phenol) To a solution of 4-bromo-3-fluorophenol in an anhydrous solvent (e.g., DCM), add a suitable protecting group precursor (e.g., methoxymethyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with aqueous solutions and purify by column chromatography.
Step 2: Lithium-Halogen Exchange and Borylation In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 4-bromo-3-fluorophenol in anhydrous THF and cool to -78 °C. Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. To this solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise. Allow the reaction mixture to warm slowly to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection Quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl) and stir vigorously. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then treated with a suitable deprotecting agent (e.g., BBr3 in DCM for a methoxy ether) to cleave the protecting group. Following an aqueous workup, the crude product is purified, typically by recrystallization or column chromatography, to yield this compound.
Performance in Suzuki-Miyaura Coupling
This compound is a valuable partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds. The fluorine and hydroxyl substituents can influence the electronic nature of the boronic acid and, consequently, its reactivity.
Representative Experimental Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 3.5 | ~85-95[1] |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95[2] |
| 4-Hydroxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Note: Yields are highly substrate and condition dependent. The data presented are for comparative purposes and are based on literature reports.
Conclusion
The synthesis of this compound, while involving multiple steps, is achievable through established organometallic techniques. Its utility in Suzuki-Miyaura coupling reactions for the construction of complex, biologically relevant molecules is well-demonstrated. When selecting a synthetic route, researchers must consider factors such as the availability of starting materials, the number of synthetic steps, and the overall yield. For applications where the specific electronic and hydrogen-bonding properties of the 2-fluoro-5-hydroxy substitution pattern are not critical, alternative boronic acids like 2,5-difluorophenylboronic acid may offer a more direct synthetic approach. The choice of the optimal building block will ultimately depend on the specific goals of the research program, balancing synthetic accessibility with the desired physicochemical properties of the final product.
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-hydroxyphenylboronic Acid: A Comprehensive Guide
For laboratory professionals engaged in research, discovery, and drug development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-5-hydroxyphenylboronic acid, ensuring the safety of personnel and the protection of our environment.
I. Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). All handling and disposal procedures for this compound should be performed within a certified chemical fume hood to mitigate the risk of inhalation.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for any signs of degradation before use. |
| Protective Clothing | A laboratory coat or a chemical-resistant apron to prevent skin contact. |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling the compound as a powder or if aerosolization is possible. |
II. Operational Disposal Plan: Step-by-Step Guidance
This compound must be treated as hazardous chemical waste. It is crucial to segregate this waste stream and avoid mixing it with other chemicals unless explicitly sanctioned by your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection
-
Solid Waste: Carefully collect any solid this compound waste, including contaminated items like weighing paper or gloves, into a designated, sealable container.
-
Liquid Waste: For solutions containing this compound, transfer the liquid into a clearly labeled, compatible waste container. The use of a funnel is recommended to prevent spills.
Step 2: Container Management
-
Container Selection: Opt for a container constructed from a material compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers mandated by your institution.
-
Storage: Securely seal the labeled waste container and store it in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility. This area should be well-ventilated and segregated from incompatible materials.
Step 3: Final Disposal
-
Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for the collection and final disposal of the waste. Furnish them with a comprehensive and accurate description of the waste material.
III. Experimental Protocol: Chemical Neutralization of Boronic Acid Waste
For small quantities of this compound waste, in-laboratory chemical treatment through neutralization or oxidation can be a viable option, provided it is permitted by your institution and local regulations. The following protocols outline two potential methods.
A. Neutralization with a Mild Base
This procedure details the neutralization of small quantities of aqueous solutions or solid residues of this compound.
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker of appropriate size
Procedure:
-
Preparation: If treating a solid, dissolve it in a minimal amount of water in a beaker. For an aqueous solution, place it directly into the beaker.
-
Neutralization: While continuously stirring the solution, slowly add the mild base solution dropwise.
-
pH Monitoring: Periodically check the pH of the solution using pH strips or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH is within a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, in strict accordance with local regulations. It is imperative to confirm this with your institutional and local wastewater authority.
B. Oxidative Degradation
Aryl boronic acids can be degraded to the corresponding phenol and boric acid through oxidation.
Materials:
-
3% Hydrogen peroxide (H₂O₂) solution
-
Stir plate and stir bar
-
Beaker of appropriate size
Procedure:
-
Preparation: Dissolve the this compound waste in a suitable solvent (e.g., water or a water/alcohol mixture) in a beaker.
-
Oxidation: While stirring, slowly add a 3% hydrogen peroxide solution to the boronic acid solution. The reaction can be exothermic, so addition should be controlled.
-
Reaction Time: Allow the reaction to proceed for several hours at room temperature, or with gentle heating if necessary, to ensure complete degradation.
-
Final Disposal: The resulting solution containing 5-fluoro-2-phenol and boric acid should be collected as hazardous waste and disposed of through your institution's EHS-approved channels.
Table 2: Key Quantitative Parameters for Chemical Treatment
| Parameter | Neutralization Protocol | Oxidative Degradation Protocol |
| pH Endpoint | 6.0 - 8.0 | Not applicable |
| Reagent | 5-10% NaHCO₃ or Na₂CO₃ | 3% H₂O₂ |
| Reaction Time | Immediate | Several hours |
IV. Spill and Decontamination Procedures
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
Decontamination of Glassware:
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry completely in a well-ventilated area. After drying, deface the original label, and the clean container can be disposed of in the appropriate recycling stream.
V. Mandatory Visualizations
Caption: Disposal decision workflow for this compound.
Caption: Workflow for the decontamination of glassware.
Personal protective equipment for handling 2-Fluoro-5-hydroxyphenylboronic acid
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Fluoro-5-hydroxyphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is known to cause skin and eye irritation.[1][2][3] Adherence to the recommended personal protective equipment is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4] | Protects against dust particles and potential splashes, preventing eye irritation.[1][4] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) inspected before use.[5][6] | Prevents direct skin contact and subsequent irritation.[1][6] |
| Skin and Body | Long-sleeved laboratory coat and appropriate protective clothing.[4][5] | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or ventilation is inadequate.[4][5] | Protects the respiratory system from irritation due to inhalation of dust.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical. The following step-by-step protocol outlines the necessary precautions from preparation to post-handling procedures.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that a chemical fume hood is operational and available.
-
Put on all required PPE as specified in Table 1.
-
-
Handling :
-
Storage :
-
In Case of Accidental Exposure :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Procedural Steps:
-
Waste Collection :
-
Container Management :
-
Use containers that are compatible with the chemical.
-
Keep waste containers tightly closed when not in use.
-
-
Disposal Execution :
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1]
-
Ensure that all disposal activities comply with local, state, and federal environmental regulations.[2] Do not dispose of it in the sanitary sewer.[6]
-
Contaminated packaging should be disposed of in the same manner as the chemical product.[1]
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





